molecular formula C9H7ClFNO B15069553 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

Cat. No.: B15069553
M. Wt: 199.61 g/mol
InChI Key: XZJPLAIPNRQMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol is a useful research compound. Its molecular formula is C9H7ClFNO and its molecular weight is 199.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

3-chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

InChI

InChI=1S/C9H7ClFNO/c10-9-8(11)7-5(4-12-9)2-1-3-6(7)13/h1,3-4,6,13H,2H2

InChI Key

XZJPLAIPNRQMCH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2=C(C(=NC=C21)Cl)F)O

Origin of Product

United States

Foundational & Exploratory

Fluorinated Isoquinoline Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of fluorinated isoquinoline building blocks, focusing on their strategic application in drug discovery. It synthesizes current synthetic methodologies, physicochemical property modulation, and validated case studies.

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Ripasudil). However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal solubility. Fluorinated isoquinoline building blocks offer a precise solution to these liabilities.[1]

By strategically incorporating fluorine atoms or trifluoromethyl (


) groups, medicinal chemists can:
  • Block Metabolic Hotspots: Prevent Cytochrome P450-mediated oxidation at labile C-H bonds (specifically C1 and C5/C8 positions).[1]

  • Modulate Basicity (pKa): Lower the pKa of the isoquinoline nitrogen via inductive effects, improving membrane permeability and reducing lysosomal trapping.

  • Enhance Lipophilicity: Fine-tune

    
     to optimize blood-brain barrier (BBB) penetration.
    

This guide details the synthesis and application of these high-value building blocks, moving beyond generic descriptions to provide actionable chemical intelligence.

The Fluorine Effect: Physicochemical Modulation

The introduction of fluorine into the isoquinoline core is not merely a steric replacement for hydrogen; it is an electronic recalibration of the entire aromatic system.[1]

pKa Modulation and Basicity

Native isoquinoline is a weak base (


).[1] Substituents on the ring significantly influence the electron density at the nitrogen lone pair.[1]
  • Mechanism: Fluorine acts as a strong electron-withdrawing group (EWG) via induction (

    
     effect).[1]
    
  • Impact: Placing fluorine at the C3 or C4 position, or a

    
     group at C1, pulls electron density away from the nitrogen.[1] This lowers the 
    
    
    
    , often into the 3.0–4.0 range.[1]
  • Benefit: Reduced basicity decreases the fraction of ionized drug at physiological pH (7.4), thereby enhancing passive diffusion across lipid membranes and reducing off-target hERG binding, which is often associated with basic amines.

Metabolic Stability (The Deuterium-Fluorine Exchange)

Isoquinolines are prone to oxidative metabolism, particularly hydroxylation at the electron-rich C5 and C8 positions and oxidation at the C1 position (forming isocarbostyrils).[1]

  • Strategy: Replacing these susceptible C-H bonds with C-F bonds (Bond Energy: C-F

    
     116 kcal/mol vs. C-H 
    
    
    
    99 kcal/mol) renders the site inert to CYP450 oxidation.[1]
  • Data Point: In the development of Valiglurax , a 1-trifluoromethyl group was essential to block C1 oxidation, a common metabolic soft spot in isoquinolines.[1]

Quantitative Comparison Table
PropertyIsoquinoline (Native)1-Trifluoromethyl-Isoquinoline5-Fluoro-Isoquinoline
pKa (Conj.[1] Acid) 5.14~3.5 (Predicted)~4.8
Metabolic Liability High (C1 oxidation, C5/C8 hydroxylation)Low (C1 blocked)Medium (C5 blocked)
Electronic Character Electron-rich HeterocycleElectron-Deficient (Defers oxidation)Polarized Aromatic
Key Application General ScaffoldKinase Inhibitors, mGlu ModulatorsCNS Agents

Strategic Synthesis of Fluorinated Isoquinolines

Synthesizing these building blocks requires choosing between de novo ring assembly (using fluorinated precursors) and late-stage functionalization.[1]

Route A: The "Building Block" Assembly (De Novo)

This approach is preferred for placing fluorine on the benzene ring (C5–C8 positions) where late-stage functionalization is difficult due to selectivity issues.[1]

  • Method: Pomeranz-Fritsch Reaction or Bischler-Napieralski Cyclization .[1]

  • Precursors: Fluorinated benzaldehydes or fluorinated phenethylamines.[1]

  • Advantage: Guarantees regiochemistry.[1] A 5-fluoroisoquinoline must be made from a 2-fluorobenzaldehyde precursor to avoid isomeric mixtures.[1]

Route B: Late-Stage Functionalization (The C1 & C3 Strategy)

For introducing fluorine or fluoroalkyl groups onto the pyridine ring (C1, C3), direct functionalization of the pre-formed isoquinoline core is more efficient.[1]

Mechanism: Minisci-Type Radical Substitution

Direct alkylation using radical precursors is effective for installing


 or 

groups.[1]
  • Reagents: Sodium triflinate (Langlois reagent) + Oxidant (TBHP).[1]

  • Selectivity: Favors the electron-deficient C1 position due to the nucleophilic nature of the alkyl radical attacking the protonated heterocycle.[1]

Mechanism: N-Oxide Activation (The Valiglurax Route)

This is the industrial standard for synthesizing 1-trifluoromethylisoquinolines.[1]

  • Oxidation: Isoquinoline

    
     Isoquinoline N-oxide (using mCPBA).
    
  • Activation: The N-oxide activates the C1 position for nucleophilic attack.[1]

  • Trifluoromethylation: Reaction with

    
     (Ruppert-Prakash reagent) followed by aromatization.[1]
    

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated isoquinolines based on the desired substitution pattern.

G Target Target: Fluorinated Isoquinoline BenzeneRing Fluorine on Benzene Ring (C5, C6, C7, C8) Target->BenzeneRing Substitution Site? PyridineRing Fluorine/CF3 on Pyridine Ring (C1, C3, C4) Target->PyridineRing Substitution Site? DeNovo De Novo Assembly (Bischler-Napieralski / Pomeranz-Fritsch) BenzeneRing->DeNovo Preferred Strategy LateStage Late-Stage Functionalization PyridineRing->LateStage Preferred Strategy Precursor Requires Fluorinated Benzaldehyde/Phenethylamine DeNovo->Precursor NOxide N-Oxide Activation Route (Best for C1-CF3) LateStage->NOxide Nucleophilic Source (TMS-CF3) CHAct C-H Activation / Minisci (Best for C1-Alkyl/CF3) LateStage->CHAct Radical Source (Langlois)

Caption: Decision tree for selecting the optimal synthetic route based on the regiochemical target.

Case Study: Valiglurax (VU2957)[2]

Valiglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), developed for Parkinson's disease.[1] Its discovery highlights the critical role of the 1-trifluoromethylisoquinoline building block.[1]

  • The Challenge: Early hits suffered from poor metabolic stability and solubility.[1]

  • The Solution: Introduction of a

    
     group at the C1 position of the isoquinoline core.[1]
    
  • Outcome:

    • Metabolic Blockade: The

      
       group sterically and electronically blocked the C1 position, preventing oxidation to the isocarbostyril metabolite.[1]
      
    • Solubility: The fluorinated scaffold allowed for the creation of a spray-dried dispersion formulation that increased solubility by >40-fold compared to the crystalline API.[1]

Detailed Experimental Protocol

Synthesis of 1-(Trifluoromethyl)isoquinoline via N-Oxide Activation

This protocol is adapted from the scalable route used in the synthesis of Valiglurax intermediates.[1] It is robust and avoids the use of unstable fluorinating gases.[1]

Reagents:

  • Isoquinoline (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv)

  • Trimethyl(trifluoromethyl)silane (

    
    , 1.5 equiv)
    
  • Potassium tert-butoxide (

    
    , catalytic) or activator
    
  • Dichloromethane (DCM) and THF (anhydrous)

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve isoquinoline (10 mmol) in DCM (50 mL) and cool to 0°C.

    • Slowly add mCPBA (12 mmol) portion-wise.

    • Warm to room temperature and stir for 4 hours. Monitor by TLC (formation of polar N-oxide spot).[1]

    • Workup: Wash with

      
       (2x) to remove m-chlorobenzoic acid byproduct.[1] Dry organic layer over 
      
      
      
      and concentrate to yield Isoquinoline N-oxide (typically >90% yield).[1]
  • Trifluoromethylation:

    • Dissolve the Isoquinoline N-oxide (5 mmol) in anhydrous THF (25 mL) under Argon atmosphere.

    • Add

      
       (7.5 mmol) via syringe.[1]
      
    • Cool to 0°C and add activator (e.g.,

      
      , 10 mol%) dropwise. Caution: Exothermic.
      
    • Stir at room temperature for 2 hours. The reaction forms a 1-trifluoromethyl-1,2-dihydroisoquinoline intermediate.[1]

  • Aromatization/Elimination:

    • To the same reaction vessel, add an acylating agent (e.g., Benzoyl chloride, 1.1 equiv) or simply reflux in mild acidic conditions if the elimination is slow. Note: In many modern protocols, the elimination of the silanol/modified group occurs spontaneously or upon mild workup.

    • Purification: Quench with saturated

      
      .[1] Extract with EtOAc.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
      

Validation:

  • Product: 1-(Trifluoromethyl)isoquinoline.[1]

  • NMR Check:

    
     should show a singlet around -63 to -68 ppm.[1]
    

References

  • FDA-Approved Fluorinated Drugs (2016–2022): Review of recent approvals highlighting the prevalence of fluorinated heterocycles in modern pharmacopeia.[1][2]

    • Source:

  • Valiglurax Synthesis & Discovery: Detailed account of the 1-trifluoromethylisoquinoline scaffold optimiz

    • Source:

  • Metabolic Stability of Fluorinated Molecules: A physical organic chemistry perspective on how fluorine alters CYP450 interactions.

    • Source:

  • Isoquinoline Physicochemical Properties: Data on pKa and basicity trends of isoquinoline deriv

    • Source:

Sources

The 5,8-Dihydroisoquinoline Scaffold: A Technical Guide to its Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5,8-dihydroisoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the design of novel therapeutic agents targeting a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the 5,8-dihydroisoquinoline scaffold, focusing on its fundamental properties, synthetic accessibility, and chemical reactivity, to empower researchers and drug development professionals in their quest for new medicines.

Physicochemical and Pharmacological Properties of the 5,8-Dihydroisoquinoline Core

The 5,8-dihydroisoquinoline scaffold is a bicyclic aromatic heterocycle composed of a fused benzene and a dihydropyridine ring. This structural arrangement confers a unique combination of rigidity and conformational flexibility, which is often desirable for effective interaction with biological targets.

Physicochemical Properties

While extensive experimental data for the unsubstituted 5,8-dihydroisoquinoline is limited, its physicochemical properties can be inferred from related structures and computational studies.

PropertyEstimated Value/CharacteristicSource/Basis
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
pKa Weakly basic, estimated pKa of conjugate acid ~5-6Based on the pKa of isoquinoline (5.14) and the influence of the dihydro-pyridyl ring.[1][2]
Solubility Low in water, soluble in common organic solvents.General characteristic of nitrogen heterocycles.[3]
Lipophilicity (LogP) Estimated to be moderately lipophilic.The presence of the aromatic ring and hydrocarbon-like saturated portion contributes to its lipophilicity.
Hydrogen Bond Acceptor The nitrogen atom can act as a hydrogen bond acceptor.
Pharmacological Significance

The isoquinoline framework, including its dihydro variants, is a cornerstone in pharmacology, with derivatives exhibiting a broad spectrum of biological activities.[4] This therapeutic versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with various biological macromolecules.

Key pharmacological activities associated with isoquinoline derivatives include:

  • Anticancer: Many isoquinoline-based compounds exhibit potent antiproliferative effects through mechanisms such as topoisomerase inhibition, microtubule polymerization disruption, and targeting signaling pathways like PI3K/Akt/mTOR.[5][6]

  • Anti-inflammatory: Isoquinoline alkaloids have been reported to possess significant anti-inflammatory properties.[1][4]

  • Antimicrobial and Antifungal: The scaffold is present in numerous compounds with activity against a range of bacteria and fungi.[4][7]

  • Antiviral and Anti-HIV: Certain isoquinoline derivatives have shown promise as antiviral agents, including activity against HIV.

  • Neuroprotective and CNS Activity: The tetrahydroisoquinoline core is found in molecules with neuroprotective effects and other activities within the central nervous system.[8]

Synthesis of the 5,8-Dihydroisoquinoline Scaffold

The synthesis of dihydroisoquinoline cores can be achieved through several classic and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Two of the most well-established methods for the construction of the dihydroisoquinoline ring system are the Bischler-Napieralski and Pictet-Spengler reactions.

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[9][10][11][12]

Reaction Mechanism:

Bischler_Napieralski Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 Activation Reagent Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 Elimination Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski Reaction.

Step-by-Step Experimental Protocol (General):

  • Amide Formation: Acylate the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl derivative.

  • Cyclization: Dissolve the β-phenylethylamide in an inert solvent (e.g., toluene or acetonitrile).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) dropwise at a controlled temperature (often 0 °C to room temperature).[10]

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully quench with ice-water. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[4][13][14] Subsequent oxidation can provide the dihydroisoquinoline.

Reaction Mechanism:

Pictet_Spengler Amine β-Arylethylamine Intermediate1 Schiff Base Amine->Intermediate1 Condensation Carbonyl Aldehyde/Ketone Carbonyl->Intermediate1 Product Tetrahydroisoquinoline Intermediate2 Iminium Ion Intermediate1->Intermediate2 Protonation Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler Reaction.

Step-by-Step Experimental Protocol (General):

  • Reaction Setup: Dissolve the β-arylethylamine and the aldehyde or ketone (typically 1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, toluene, or dichloromethane).[14]

  • Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂).

  • Reaction: Stir the mixture at room temperature or elevated temperature until the reaction is complete.

  • Work-up: Neutralize the reaction mixture with a base and remove the solvent under reduced pressure.

  • Extraction and Purification: Partition the residue between an organic solvent and water. Separate the organic layer, dry it, and concentrate. Purify the resulting tetrahydroisoquinoline by column chromatography.

  • Oxidation (Optional): To obtain the dihydroisoquinoline, the tetrahydroisoquinoline can be oxidized using reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

Modern Synthetic Approaches

Recent advances in organic synthesis have provided new and efficient methods for constructing the dihydroisoquinoline scaffold, often with improved functional group tolerance and milder reaction conditions.

Palladium- and rhodium-catalyzed C-H activation/annulation reactions have emerged as powerful tools for the synthesis of substituted isoquinolines and dihydroisoquinolines.[11][12][15][16] These methods often proceed with high atom economy and can provide access to complex substitution patterns that are difficult to achieve through classical methods.

General Workflow:

CH_Functionalization Start Starting Material (e.g., Benzamide) Step1 C-H Activation (Metal Catalyst) Start->Step1 Step2 Coupling with Alkene/Alkyne Step1->Step2 Step3 Annulation Step2->Step3 Product Dihydroisoquinoline Derivative Step3->Product

Caption: General workflow for C-H functionalization to form dihydroisoquinolines.

Reactivity of the 5,8-Dihydroisoquinoline Scaffold

The reactivity of the 5,8-dihydroisoquinoline core is dictated by the interplay of its aromatic and partially saturated rings.

Electrophilic Aromatic Substitution

The benzene ring of the 5,8-dihydroisoquinoline scaffold is susceptible to electrophilic aromatic substitution (SEAr).[17][18][19][20][21][22][23] The pyridine ring, especially when protonated under acidic conditions, is electron-deficient and deactivates the fused benzene ring towards electrophilic attack. However, substitution can still occur, with a preference for the C5 and C8 positions. This is because the carbocation intermediates formed upon attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[18]

Predicted Reactivity Order: C5 ≈ C8 > C6, C7

Nucleophilic Reactions

The dihydropyridine ring contains an imine-like C=N bond, making the C1 position susceptible to nucleophilic attack, especially after activation of the nitrogen atom (e.g., through N-oxidation or quaternization).[7][24] Addition of organometallic reagents or other nucleophiles at C1 is a common strategy for functionalization.

Oxidation and Reduction

The dihydroisoquinoline scaffold can be readily oxidized to the corresponding fully aromatic isoquinoline using various oxidizing agents. Conversely, reduction of the C=N bond with reducing agents like sodium borohydride (NaBH₄) will yield the corresponding tetrahydroisoquinoline.[25]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy
Proton (¹H NMR) Expected Chemical Shift (ppm) Multiplicity Carbon (¹³C NMR) Expected Chemical Shift (ppm)
Aromatic-H (C6, C7)7.0 - 7.5mAromatic CH120 - 130
Imine-H (C1)8.0 - 8.5sImine C (C1)150 - 160
Allylic-H (C4)2.8 - 3.2tAllylic CH₂25 - 35
Homoallylic-H (C3)3.5 - 4.0tHomoallylic CH₂40 - 50

Note: Anomalous ¹H NMR spectra with signal broadening have been reported for some 3,4-dihydroisoquinolines.[29]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch
~1650C=N stretch (imine)
1600, 1480Aromatic C=C stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules and cleavage of the dihydro-pyridyl ring.[8][34]

Conclusion

The 5,8-dihydroisoquinoline scaffold represents a versatile and valuable platform in drug discovery. Its unique structural features and diverse reactivity allow for the creation of a wide range of derivatives with significant pharmacological potential. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for medicinal chemists aiming to leverage this privileged core for the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Reaction with 2-Methyl-6-nitrobenzaldehyde. BenchChem.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.).
  • BenchChem. (2025).
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.).
  • Product Class 5: Isoquinolines. (n.d.).
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.).
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific.
  • Synthesis of isoquinolines. (n.d.). CUTM Courseware.
  • Reactions of quinoline and isoquinoline. (n.d.).
  • The Pictet-Spengler Reaction Upd
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinoline. (n.d.).
  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).
  • Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. (n.d.).
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed Central. (n.d.).
  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Comput
  • (PDF)
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • Isoquinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry - Reddit. (2020).
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry. (n.d.).
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PubMed Central. (n.d.).
  • The pKa Distribution of Drugs: Applic
  • Electrophilic arom
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017).
  • Direct Functionalization of (Un)
  • Table of Characteristic IR Absorptions. (n.d.).
  • Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline deriv
  • Aromatic Electrophilic substitution:. (2020).
  • Synthesis of annulated dihydroisoquinoline heterocycles via their nitrogen ylides - Sci-Hub. (n.d.).
  • BenchChem. (2025). Spectroscopic and Mechanistic Insights into 1-phenyl-3,4-dihydroisoquinoline: A Technical Guide. BenchChem.
  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines | ACS Omega. (n.d.).
  • (PDF) A Synthesis of Dihydroimidazo[5,1-a]isoquinolines Using a Sequential Ugi-Bischler-Napieralski Reaction Sequence.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substr
  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. (n.d.).
  • Direct Functionalization of (Un)
  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed. (n.d.).
  • (PDF)

Sources

Advanced Synthetic Strategies for Novel MK2 Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) remains a high-value target for treating chronic inflammatory diseases (rheumatoid arthritis, psoriatic arthritis) and fibrosis. Unlike its upstream activator p38


, MK2 deletion does not compromise host defense mechanisms, offering a safer therapeutic window. However, the development of MK2 inhibitors has been historically plagued by poor biochemical efficiency and low solubility.

This guide details the synthesis of novel intermediates that circumvent these legacy issues. We focus on three high-potential structural classes:

  • Benzothiophene-Fused Diazepinones (PF-3644022 analogs)

  • Aminopyrazine "Non-Thiourea" Scaffolds

  • Macrocyclic Diene Precursors for Ring-Closing Metathesis (RCM)

The Benzothiophene-Fused Diazepinone Scaffold

Target Class: ATP-competitive inhibitors with high selectivity.[1] Key Intermediate: 7-Bromo-thieno[3,2-f]quinolin-8-one derivatives.

The tricyclic thieno[3,2-f]quinolin-8-one core provides a rigid, planar geometry that mimics the adenine ring of ATP but allows for specific hydrophobic interactions unique to the MK2 pocket. The critical synthetic challenge is the construction of the central diazepinone ring and the late-stage introduction of the solubilizing pyridine moiety.

Synthetic Pathway Visualization

The following diagram outlines the convergent synthesis of the PF-3644022 core, highlighting the critical Suzuki-Miyaura coupling step.

G Start1 2-Chloro-3-formylquinoline Inter1 Ethyl thieno[3,2-f]quinoline -2-carboxylate Start1->Inter1 1. Annulation (K2CO3) 2. Cyclization Start2 Ethyl thioglycolate Start2->Inter1 Inter2 Boc-protected Diazepinone Core Inter1->Inter2 1. Saponification 2. Amide Coupling 3. Ring Closure Final PF-3644022 Analog (Active Inhibitor) Inter2->Final Suzuki-Miyaura Coupling Boronic 6-Methylpyridin-3-yl boronic acid Boronic->Final

Caption: Convergent synthesis of the thieno[3,2-f]quinoline core via late-stage Suzuki coupling.

Experimental Protocol: Core Annulation

Objective: Synthesis of the Ethyl thieno[3,2-f]quinoline-2-carboxylate intermediate.

Reagents:

  • 2-Chloro-3-formylquinoline (1.0 eq)

  • Ethyl thioglycolate (1.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • DMF (Anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-Chloro-3-formylquinoline (10 mmol) and anhydrous DMF (50 mL).

  • Addition: Add

    
     (25 mmol) followed by the dropwise addition of ethyl thioglycolate (12 mmol) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 90°C for 4 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature and pour into ice-water (200 mL). A yellow precipitate should form immediately.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

  • Purification: Recrystallize from acetonitrile to yield the target ester as pale yellow needles.

Validation Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the thiophene singlet (~8.2 ppm).

  • Purity: >95% by HPLC (254 nm).

Aminopyrazine "Non-Thiourea" Intermediates

Target Class: Type II inhibitors with improved solubility. Key Intermediate: 3-Amino-5-bromopyrazine-2-carboxamide.

Early MK2 inhibitors relied on thiourea linkers, which suffered from metabolic instability and toxicity. Aminopyrazine scaffolds offer a bioisosteric replacement that maintains critical H-bond donor/acceptor motifs while improving metabolic stability.

Structural Logic & Causality

The aminopyrazine moiety functions as a "hinge binder" mimic. The 3-amino group forms a hydrogen bond with the backbone carbonyl of the hinge region (Glu139 in MK2), while the pyrazine nitrogen accepts a hydrogen bond from the backbone amide (Leu141).

ParameterThiourea LinkerAminopyrazine Scaffold
H-Bond Donors 21 (Primary Amine)
Metabolic Stability Low (S-oxidation)High
Solubility (pH 7.4) < 1 µM> 50 µM
Toxicity Risk High (Hepatotoxicity)Low
Experimental Protocol: Regioselective Bromination

Objective: Preparation of 3-amino-5-bromopyrazine-2-carboxamide.

Procedure:

  • Starting Material: Dissolve 3-aminopyrazine-2-carboxamide (20 mmol) in glacial acetic acid (40 mL).

  • Bromination: Add N-bromosuccinimide (NBS, 22 mmol) portion-wise over 30 minutes at room temperature. Note: Exothermic reaction; maintain temp < 30°C.

  • Quench: Stir for 2 hours, then pour the mixture into ice-water (100 mL). Neutralize with saturated

    
     solution to pH 7.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5) to isolate the 5-bromo regioisomer.

Self-Validating Check: The 6-bromo isomer is a common byproduct. Confirm regiochemistry via NOESY NMR : The 5-bromo product will show NOE correlation between the amide protons and the pyrazine ring proton at position 6.

Macrocyclic Precursors via Ring-Closing Metathesis (RCM)

Target Class: Macrocyclic inhibitors (High potency, high selectivity). Key Intermediate: Linear Diene Precursors.

Macrocyclization locks the bioactive conformation, reducing the entropic penalty of binding.[2] The most efficient route to these novel MK2 inhibitors is via Ring-Closing Metathesis (RCM) of a linear diene precursor containing the aminopyrazole hinge binder.

RCM Workflow Diagram

RCM Linear Linear Diene Precursor (Terminal Alkenes) Transition Ruthenacyclobutane Intermediate Linear->Transition Initiation Catalyst Ru-Catalyst (Grubbs II / Zhan 1B) Catalyst->Transition Product Macrocyclic MK2 Inhibitor (E/Z Mixture) Transition->Product Ring Closure Ethylene Ethylene Gas (Byproduct) Transition->Ethylene Elimination

Caption: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) pathway for macrocyclization.

Experimental Protocol: RCM Macrocyclization

Objective: Cyclization of N-(3-allyl-1H-pyrazol-4-yl)-2-(but-3-en-1-yloxy)acetamide.

Critical Parameter: Concentration. High dilution (1-5 mM) is strictly required to favor intramolecular cyclization over intermolecular polymerization.

Procedure:

  • Degassing: Dissolve the linear diene (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 250 mL). Degas the solution by bubbling Argon for 30 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.025 mmol) in one portion.

  • Reflux: Heat the solution to reflux (83°C) under an Argon balloon for 12 hours.

  • Scavenging: Cool to room temperature. Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS® DMT) and stir for 2 hours to remove metal residues.

  • Filtration & Concentration: Filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via preparative HPLC to separate the E and Z isomers.

Troubleshooting:

  • Incomplete Conversion: Add a second portion of catalyst (2.5 mol%) and continue reflux.

  • Dimer Formation: Reduce concentration to 0.5 mM.

References
  • Pfizer Inc. (2011). Fused Tricyclic Compounds as MK2 Inhibitors. WO 2011/075375.
  • Anderson, D. R., et al. (2007). "Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)." Journal of Medicinal Chemistry, 50(11), 2647–2654. Link

  • Mourey, R. J., et al. (2010). "Identification of a novel series of potent MK2 non-ATP competitive inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(22), 6700-6705. Link

  • Drug Hunter. (2023). "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Link

  • Velter, A. I., et al. (2014). "Discovery of a novel series of potent MK2 non-ATP competitive inhibitors using 1,2-substituted azoles as cis-amide isosteres." Bioorganic & Medicinal Chemistry Letters, 24(15), 3327-3331. Link

Sources

Introduction: The Strategic Importance of the 3-Chloro-4-Fluoro Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-4-Fluoro-Substituted Heterocyclic Compounds

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic placement of halogen atoms on aromatic and heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Among the vast array of possible substitution patterns, the 3-chloro-4-fluoro arrangement on a heterocyclic core represents a uniquely powerful motif. This guide provides an in-depth technical exploration of these compounds, moving beyond a simple catalog of molecules to a nuanced discussion of their synthesis, reactivity, and application, grounded in mechanistic principles and field-proven insights.

The presence of both chlorine and fluorine imparts a distinct electronic character to the heterocyclic ring. The high electronegativity of the fluorine atom at the 4-position significantly influences the electron density of the entire ring system, often activating it for specific chemical transformations.[3][4] Concurrently, the chlorine atom at the 3-position serves a dual role: it further modulates the electronic properties and, crucially, acts as a versatile synthetic handle for diversification through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[5][6]

This combination has proven invaluable in the development of numerous pharmaceuticals, from broad-spectrum antibiotics to targeted cancer therapies.[7][8] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this specific substitution pattern is so critical and how to leverage its properties in the laboratory. We will delve into the synthesis of key precursors, explore the construction of various heterocyclic systems, analyze their reactivity, and examine their role in blockbuster therapeutics.

Part 1: Synthesis of the Cornerstone Precursor: 3-Chloro-4-fluoroaniline

The journey into the world of 3-chloro-4-fluoro-substituted heterocycles frequently begins with a single, pivotal intermediate: 3-chloro-4-fluoroaniline.[7][8] Its availability and versatile reactivity make it a primary building block for a multitude of more complex structures.[7][9] Understanding its synthesis is therefore fundamental.

The most industrially viable and widely adopted method for preparing 3-chloro-4-fluoroaniline is the reduction of its nitro precursor, 3-chloro-4-fluoronitrobenzene.[9][10] This transformation can be achieved through several methods, with catalytic hydrogenation being the most efficient and cleanest approach, prized for its high conversion, yield, and selectivity.[7][9]

Comparative Analysis of Catalytic Systems for Nitro Group Reduction

The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and cost-effectiveness of the reduction. Platinum, Palladium, and Raney Nickel are the most common systems employed. The following table summarizes their performance characteristics based on published data and patented industrial processes.

CatalystTypical Loading (Substrate:Catalyst)Reaction Temp. (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Key Observations
1% Pt/C (200-400):1[9][11]50-100[9][11]0.1-5[9][11]1-10[9][11]>94[9]>99.5[9]High efficiency and selectivity; can be performed without an organic solvent, reducing environmental impact.[9][11]
10% Pd/C 40kg substrate: 2kg catalyst[11]Room Temperature[11]Atmospheric or slightly elevated[11]Not specified~90[11]~99.5[11]Highly active, but prone to causing hydrodechlorination, leading to 4-fluoroaniline as a significant by-product.[12]
Raney Ni Not specified25-35[11]0.1-0.5[11]Not specified~90[11]~99.5[11]Cost-effective, but may require solvent and can lead to concerns about nickel contamination and pollution.[11][13]

Causality Insight: Platinum on carbon (Pt/C) often provides the best balance of reactivity and selectivity. While palladium is highly active, its propensity to cleave C-Cl bonds (hydrodechlorination) is a significant drawback in this specific synthesis, reducing the yield of the desired product.[12] The solvent-free protocol possible with Pt/C is a major advantage for industrial-scale production, simplifying the process and reducing waste.[9]

Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline via Catalytic Hydrogenation

This protocol is based on an industrial process emphasizing a solvent-free approach with high efficiency.[9]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • Reaction kettle or autoclave suitable for hydrogenation

Procedure:

  • Reactor Charging: Charge the reaction kettle with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. A typical mass ratio of the nitro compound to the catalyst is between 200:1 and 400:1.[7][9]

  • Inerting: Purge the reaction kettle with high-purity nitrogen three times to ensure an inert atmosphere, removing all oxygen.

  • Hydrogen Purge: Subsequently, purge the kettle with hydrogen gas three times to replace the nitrogen atmosphere.

  • Pressurization & Heating: Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa and heat the mixture to 50-100 °C.[9]

  • Reaction: Maintain the reaction under these conditions with efficient stirring for 1-10 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.

  • Catalyst Removal: Upon completion, cool the reactor and carefully vent the hydrogen pressure. The hot reaction mixture is then filtered to remove the Pt/C catalyst.

  • Isolation: The resulting molten product is 3-chloro-4-fluoroaniline, which solidifies upon cooling. For most subsequent reactions, its purity (>99.5%) is sufficient without further purification.[9]

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Charge 1. Charge Reactor (3-chloro-4-fluoronitrobenzene + 1% Pt/C) Inert 2. Inert with N₂ (3x) Charge->Inert H2_Purge 3. Purge with H₂ (3x) Inert->H2_Purge Pressurize 4. Pressurize (0.1-5 MPa H₂) & Heat (50-100°C) H2_Purge->Pressurize React 5. Stir for 1-10h (Monitor by HPLC/GC) Pressurize->React Cooldown 6. Cool Down & Vent React->Cooldown Filter 7. Filter Catalyst Cooldown->Filter Product 8. Isolate Product (>99.5% Purity) Filter->Product

Caption: Experimental workflow for the synthesis of 3-chloro-4-fluoroaniline.

Part 2: Construction of Key Heterocyclic Scaffolds

With 3-chloro-4-fluoroaniline in hand, a diverse array of heterocyclic systems can be constructed. The choice of synthetic strategy is dictated by the target heterocycle.

Quinazolines: Core of Modern Kinase Inhibitors

The 4-(3-chloro-4-fluoroanilino)quinazoline scaffold is central to the mechanism of action of several Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.

A common synthetic route involves the nucleophilic substitution of a chlorine atom at the C-4 position of a quinazoline ring by 3-chloro-4-fluoroaniline.[5]

Illustrative Synthetic Pathway to an EGFR Inhibitor Core:

  • Ring Closure: The quinazoline core is first assembled, for example, through a Niementowski reaction using an anthranilic acid derivative and formamide to yield a quinazolinone.[5]

  • Chlorination: The resulting quinazolinone is then chlorinated at the 4-position, typically using thionyl chloride (SOCl₂) with a catalytic amount of DMF, to produce a 4-chloroquinazoline intermediate.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The crucial C-N bond is formed by reacting the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a solvent like isopropanol, often under reflux, to yield the desired 4-(3-chloro-4-fluoroanilino)quinazoline core.[5]

G A Anthranilic Acid Derivative B Quinazolin-4-one Core A->B Formamide, Δ C 4-Chloroquinazoline B->C SOCl₂, DMF (cat.) E 4-(3-Chloro-4-fluoroanilino) quinazoline Core C->E D 3-Chloro-4-fluoroaniline D->E i-PrOH, Δ

Caption: Simplified synthesis of the 4-(3-chloro-4-fluoroanilino)quinazoline core.

Indoles: Privileged Structures in Medicinal Chemistry

The functionalization of the indole scaffold is of paramount importance in medicinal chemistry.[14] The synthesis of 3-chloro-4-fluoro-substituted indoles can be approached in several ways, including direct chlorination of a pre-formed 4-fluoroindole or by constructing the indole ring from a suitably substituted aniline precursor.

One effective method for direct chlorination involves using sulfuryl chlorofluoride (SO₂ClF) as a versatile reagent, where the reaction outcome can be controlled by the choice of solvent to selectively yield 3-chloroindoles.[15]

Pyridines: Navigating Regioselective Synthesis

The synthesis of polysubstituted pyridines is often challenging. For 3-chloro-4-fluoro-substituted pyridines, a viable strategy is nucleophilic aromatic substitution on a more heavily halogenated pyridine precursor. For instance, reacting 3-chloro-2,4,5,6-tetrafluoropyridine with a nucleophile can lead to substitution, with the reaction site being dictated by the electronic properties of the ring. Studies have shown that despite chlorine being a better leaving group, nucleophilic attack often occurs at the most electron-deficient carbon, which is the 4-position, displacing a fluorine atom.[3][16]

Part 3: Reactivity and Mechanistic Rationale

The unique reactivity of 3-chloro-4-fluoro-substituted heterocycles stems from the interplay of the electronic effects of the two halogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction class for these molecules. The strongly electron-withdrawing fluorine atom at the 4-position activates the ring towards nucleophilic attack.[4][17] According to the established mechanism, this activation is most pronounced at the ortho and para positions relative to the activating group.[4][18]

Mechanism:

  • Addition: A nucleophile adds to an electron-deficient carbon on the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization: The negative charge of this intermediate is delocalized onto the electron-withdrawing groups. A fluorine at the 4-position is highly effective at stabilizing this charge.

  • Elimination: The leaving group (in many cases, the chlorine at the 3-position or another halogen) is expelled, restoring the aromaticity of the ring.[4]

The presence of nitrogen atoms within the heterocyclic ring itself further enhances its electron-deficient character, making it even more susceptible to SNAr compared to a corresponding benzene ring.[17]

G Start Heterocycle with 3-Cl and 4-F substituents Intermediate Resonance-Stabilized Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Nu->Intermediate Product Substituted Heterocycle Intermediate->Product - Cl⁻ (Elimination) LeavingGroup Leaving Group (Cl⁻) Intermediate->LeavingGroup

Caption: Logical flow of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Palladium-Catalyzed Cross-Coupling

The carbon-chlorine bond at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[6] This allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups.[6] This is a powerful strategy for late-stage functionalization, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The C-F bond is significantly stronger and generally unreactive under these conditions, allowing for selective functionalization at the C-Cl position.[19]

Part 4: Applications in Drug Development

The 3-chloro-4-fluoro motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1]

Case Study: Fluoroquinolone Antibiotics

Many broad-spectrum fluoroquinolone antibiotics, such as ciprofloxacin, are synthesized using 3-chloro-4-fluoroaniline as a key starting material.[7] These drugs function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[7] The inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

G cluster_enzymes Target Enzymes cluster_process Bacterial DNA Replication Fluoroquinolone Fluoroquinolone Antibiotic DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Relaxation DNA Relaxation & Supercoiling DNA_Gyrase->Relaxation Decatenation Daughter Chromosome Separation Topo_IV->Decatenation Bacterial_Death Bacterial Cell Death Relaxation->Bacterial_Death Process Blocked Decatenation->Bacterial_Death Process Blocked

Caption: Mechanism of action of fluoroquinolone antibiotics.

Case Study: EGFR Kinase Inhibitors

As previously mentioned, the 4-(3-chloro-4-fluoroanilino)quinazoline structure is a privileged scaffold for EGFR kinase inhibitors. In drugs like gefitinib, this moiety acts as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the downstream signaling pathways that lead to tumor cell proliferation and survival. The 3-chloro-4-fluoro substitution pattern is crucial for optimizing binding affinity and pharmacokinetic properties.

Part 5: Analytical and Spectroscopic Characterization

Unambiguous characterization of 3-chloro-4-fluoro-substituted heterocycles is essential for quality control and structural confirmation.

  • NMR Spectroscopy:

    • ¹H NMR: The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.

    • ¹³C NMR: The carbons bonded to chlorine and fluorine will show characteristic shifts. The C-F bond will result in large one-bond and smaller multi-bond C-F coupling constants.

    • ¹⁹F NMR: This is a highly sensitive and informative technique for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): The presence of a single chlorine atom will be readily apparent from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl and C-F bonds will be present, in addition to vibrations associated with the specific heterocyclic core.[7][8]

Conclusion and Future Perspectives

The 3-chloro-4-fluoro substitution pattern is more than just a random combination of halogens; it is a strategically designed motif that provides a powerful platform for chemical synthesis and drug design. The interplay between the activating effect of the 4-fluoro group and the synthetic versatility of the 3-chloro group allows for the efficient construction and diversification of complex heterocyclic molecules. Its proven success in numerous FDA-approved drugs ensures that it will remain a focus of research and development for years to come.

Future research will likely focus on developing novel, more sustainable synthetic methodologies for introducing this pattern and exploring its application in new classes of heterocycles to address a wider range of biological targets. The continued exploration of late-stage functionalization techniques will further empower medicinal chemists to fine-tune molecular properties and accelerate the discovery of new therapeutic agents.

References

  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Benchchem.
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Benchchem.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC.
  • A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis. Benchchem.
  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate.
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications.
  • structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate.
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.
  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. ACS Publications.
  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube.
  • 16.6 Nucleophilic Aromatic Substitution. OpenStax.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC.
  • Synthesis of indoles. Organic Chemistry Portal.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Preparation method of 3-chloro-4-fluoroaniline. Patsnap Eureka.
  • minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis. Benchchem.

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The Strategic Introduction of Fluorine: A Technical Guide to Optimizing the ADME Properties of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth exploration into the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated isoquinoline derivatives. As a senior application scientist, the following content is structured to provide not only a theoretical framework but also actionable, field-proven insights into how the strategic incorporation of fluorine can modulate the pharmacokinetic profile of this critical heterocyclic scaffold. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Isoquinoline Scaffold and the Rationale for Fluorination

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial effects.[1] However, unmodified lead compounds often suffer from suboptimal ADME properties, such as poor metabolic stability or low permeability, hindering their clinical development.

Fluorination has emerged as a powerful strategy in medicinal chemistry to enhance the drug-like properties of lead candidates.[2] The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties.[3] Its small van der Waals radius allows it to replace hydrogen without a significant steric penalty, while its electron-withdrawing nature can alter pKa, lipophilicity, and metabolic stability.[2][4] This strategic substitution can lead to improved target affinity, enhanced membrane permeation, and a more favorable pharmacokinetic profile.[3][5]

This guide will systematically examine the impact of fluorination on the key ADME parameters of isoquinoline derivatives: metabolic stability, membrane permeability, aqueous solubility, and transporter efflux.

Section 1: Metabolic Stability - Blocking the "Soft Spots"

A primary driver for incorporating fluorine is to enhance metabolic stability by blocking metabolically labile sites.[5] The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes being responsible for the oxidative metabolism of over 60% of marketed drugs.[6] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond makes it less susceptible to enzymatic attack, thereby reducing the rate of metabolic clearance.[3]

From a physical organic chemistry perspective, fluorination can suppress oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO), making it less susceptible to electrophilic attack by CYP enzymes.[7] While monofluorination may have a minimal effect, polyfluorination can significantly decrease the electron density of the aromatic ring.[7] Furthermore, fluorination can alter the affinity of the molecule for the active site of metabolizing enzymes, which also impacts the metabolic profile.[7] For instance, studies on various compounds have shown that fluorination can lead to a significant increase in metabolic stability.[8]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.[9]

Objective: To determine the intrinsic clearance (CLint) of fluorinated isoquinoline derivatives in the presence of liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated isoquinoline derivatives)

  • Liver microsomes (human, rat, or other relevant species)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Self-Validating System:

  • Negative Control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.

  • Positive Controls: Include compounds with known high and low metabolic clearance to ensure the enzymatic activity of the microsomes is within the expected range.

  • Time Zero (T0) Sample: Represents 100% of the compound at the start of the reaction and is used for normalization.

Visualization of the Microsomal Stability Workflow

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Stock Prepare Compound Stock (DMSO) Add_Compound Add Compound to Microsome Mix Compound_Stock->Add_Compound Microsome_Mix Prepare Microsome Mix (Buffer + Microsomes) Microsome_Mix->Add_Compound NADPH_System Prepare NADPH Regenerating System Start_Reaction Initiate Reaction (Add NADPH System) NADPH_System->Start_Reaction Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Pre_Incubate->Start_Reaction Time_Points Take Samples at Time Points (0-60 min) Start_Reaction->Time_Points Quench Quench Reaction (Cold ACN + Internal Std) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Section 2: Membrane Permeability - Crossing the Barrier

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. Fluorination can influence permeability in several ways. The introduction of fluorine can increase a molecule's lipophilicity, which generally favors passive diffusion across cell membranes.[10] However, the relationship is not always straightforward, as excessive lipophilicity can lead to poor solubility and entrapment in the lipid bilayer.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a reliable in vitro model of the human intestinal epithelium.[11] This assay measures the bidirectional transport of a compound across the Caco-2 monolayer, providing an apparent permeability coefficient (Papp).

Objective: To determine the rate of transport of fluorinated isoquinoline derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds and control compounds (e.g., atenolol for low permeability and propranolol for high permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage test.

  • Compound Dosing:

    • Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver compartments.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.[12]

Self-Validating System:

  • Monolayer Integrity: Only use cell monolayers that meet the predefined criteria for TEER values or have low Lucifer yellow leakage.

  • Control Compounds: Include compounds with known low and high permeability to validate the assay performance.

  • Mass Balance: Calculate the percentage of recovery of the test compound to assess for issues like non-specific binding or metabolism by the Caco-2 cells.

Visualization of the Caco-2 Permeability Assay Workflow

cluster_culture Cell Culture & Differentiation cluster_validation Monolayer Validation cluster_transport Transport Experiment (37°C) cluster_analysis Sample Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for ~21 days to form monolayer Seed_Cells->Differentiate Check_Integrity Check Monolayer Integrity (TEER / Lucifer Yellow) Differentiate->Check_Integrity Dose_AB Dose Apical side (A-B) Receiver: Basolateral Check_Integrity->Dose_AB Dose_BA Dose Basolateral side (B-A) Receiver: Apical Check_Integrity->Dose_BA Incubate Incubate with shaking Dose_AB->Incubate Dose_BA->Incubate Collect_Samples Collect samples from Donor & Receiver Incubate->Collect_Samples LCMS_Analysis Quantify by LC-MS/MS Collect_Samples->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Bidirectional Caco-2 permeability assay workflow.

Section 3: Aqueous Solubility - A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[13] The effect of fluorination on solubility is complex. While increasing lipophilicity, which can decrease aqueous solubility, the introduction of fluorine can also disrupt crystal lattice packing and alter pKa, potentially leading to improved solubility.[4] For instance, a study on 5-aminoisoquinoline predicted it to be highly water-soluble.[14]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often relevant to the early stages of drug discovery.[15]

Objective: To determine the kinetic solubility of fluorinated isoquinoline derivatives in an aqueous buffer.

Materials:

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well collection plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology:

  • Compound Addition: Add a small volume of the DMSO stock solution of the test compound to a 96-well plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1-2%).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to occur.

  • Filtration: Transfer the solutions to a 96-well filter plate and filter into a collection plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).

  • Data Analysis: Compare the measured concentration in the filtrate to a standard curve to determine the kinetic solubility in µM or µg/mL.

Self-Validating System:

  • Control Compounds: Include compounds with known low, medium, and high solubility to validate the assay.

  • DMSO Percentage: Keep the final DMSO concentration low and consistent across all wells to minimize its effect on solubility.

  • Visual Inspection: A visual inspection of the wells before filtration can provide a qualitative indication of precipitation.

Section 4: Efflux Liability - The P-glycoprotein Challenge

P-glycoprotein (P-gp) is an efflux transporter highly expressed in the intestinal epithelium and the blood-brain barrier, where it actively pumps a wide range of xenobiotics out of cells.[15] Substrates of P-gp often exhibit poor oral bioavailability and limited central nervous system penetration.[16] The impact of fluorination on P-gp efflux is context-dependent. In some cases, fluorination has been shown to reduce P-gp mediated efflux, while in others, it can increase it, potentially due to changes in the molecule's acidity or its interaction with the transporter's binding site.[4] A large-scale study demonstrated that an increase in molecular weight due to fluorine substitution does not necessarily lead to a higher risk of P-gp efflux.[6]

Experimental Protocol: MDR1-MDCK Permeability Assay

This assay utilizes a Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene, which encodes for P-gp.[17] It is a valuable tool for specifically identifying P-gp substrates.

Objective: To determine if fluorinated isoquinoline derivatives are substrates of the P-gp efflux transporter.

Materials:

  • MDR1-MDCK cells and wild-type MDCK cells (as a control)

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., HBSS)

  • Test compounds

  • Known P-gp substrate (e.g., digoxin) and a known P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture: Grow MDR1-MDCK and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayers using TEER measurements.

  • Bidirectional Transport: Perform a bidirectional transport study (A-B and B-A) as described in the Caco-2 permeability assay protocol.

  • Inhibitor Co-incubation (Optional): To confirm P-gp mediated efflux, the B-A transport experiment can be repeated in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Sample Analysis and Data Calculation: Quantify the compound concentrations and calculate the Papp values and efflux ratio (ER = Papp(B-A)/Papp(A-B)).

Data Interpretation:

  • An efflux ratio significantly greater than 2 in the MDR1-MDCK cells, and close to 1 in the wild-type MDCK cells, indicates that the compound is a substrate for P-gp.

  • A reduction of the efflux ratio in MDR1-MDCK cells in the presence of a P-gp inhibitor further confirms this finding.

Summary of Expected Impact of Fluorination on ADME Properties
ADME ParameterGeneral Impact of Fluorination on Isoquinoline DerivativesRationale
Metabolic Stability Generally IncreasedThe strong C-F bond is less susceptible to cleavage by metabolic enzymes like CYPs. Fluorination can also decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism.[3][7]
Permeability Potentially IncreasedFluorination can increase lipophilicity, which often correlates with improved passive permeability across cell membranes.[10]
Aqueous Solubility VariableThe effect is complex and depends on the position and number of fluorine atoms. It can decrease solubility by increasing lipophilicity or increase it by disrupting crystal packing or altering pKa.[4]
P-gp Efflux Context-DependentFluorination can either increase or decrease P-gp efflux depending on its influence on the molecule's physicochemical properties and its interaction with the transporter.[4][6]

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold is a powerful tool for medicinal chemists to optimize the ADME properties of drug candidates. By enhancing metabolic stability, modulating permeability, and potentially improving solubility, fluorination can significantly increase the likelihood of a compound's success in clinical development. However, the effects of fluorination are not always predictable, and a thorough in vitro evaluation of the key ADME parameters, as outlined in this guide, is essential for making informed decisions in the drug discovery process. The provided protocols offer a robust framework for generating reliable and reproducible data to guide the design of the next generation of isoquinoline-based therapeutics.

References

  • Plasma protein binding of fluoroquinolones affects antimicrobial activity. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed. Retrieved February 12, 2026, from [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (n.d.). Retrieved February 12, 2026, from [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 12, 2026, from [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Isoquinoline Alkaloids Interaction With Plasma Proteins. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. Retrieved February 12, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved February 12, 2026, from [Link]

  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Plasma protein binding. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Structure-ADME relationship: still a long way to go?. (2008). PubMed. Retrieved February 12, 2026, from [Link]

  • In Vitro Assessment of ADME Properties of Lead Compounds. (2021). YouTube. Retrieved February 12, 2026, from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The Dark Side of Fluorine. (2019). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.). Retrieved February 12, 2026, from [Link]

  • Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

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  • Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. (2003). PubMed. Retrieved February 12, 2026, from [Link]

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Methodological & Application

Application Note: Precision Synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol via Grubbs-Catalyzed RCM

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol , designed for researchers in medicinal chemistry and process development.

Executive Summary

The This compound scaffold represents a highly specialized, dense functional array often found in next-generation KRAS G12C inhibitors and kinase modulators.[1] The synthesis of this bicyclic core poses a significant challenge due to the electron-deficient nature of the halogenated pyridine ring, which can poison transition metal catalysts, and the requirement for precise regiochemical control during ring closure.

This guide details a robust protocol for constructing the 5,8-dihydroisoquinoline carbocycle using Ring-Closing Metathesis (RCM) . We utilize a Hoveyda-Grubbs Second Generation catalyst system, optimized to tolerate the basic nitrogen and free hydroxyl group, circumventing the need for protecting group manipulations.[2]

Key Chemical Transformation

The core transformation involves the cyclization of a 3-allyl-4-vinylpyridine precursor (specifically a 1-hydroxyallyl variant) to form the 5,8-dihydro ring with an embedded allylic alcohol.[1]

Retrosynthetic Analysis & Strategy

To access the target (1) , we disconnect the C6–C7 double bond, revealing the diene precursor (2) .[2] This precursor is a 3,4-disubstituted pyridine derivative.[1][2] The presence of the chlorine and fluorine atoms on the pyridine ring significantly reduces the basicity of the pyridine nitrogen, paradoxically aiding the RCM process by reducing catalyst sequestration.

Pathway Visualization[2]

Retrosynthesis Target Target: This compound (Fused Bicyclic System) Precursor Precursor (2): 3-(1-Hydroxyallyl)-4-vinyl-5-fluoro-6-chloropyridine (Diene-ol) Target->Precursor Ring-Closing Metathesis (Disconnection C6=C7) SM Starting Material: 2-Chloro-3-fluoro-4-formylpyridine (Commercial/Known) Precursor->SM 1. Vinylation (Stille/Suzuki) 2. Vinyl Grignard Addition

Figure 1: Retrosynthetic logic disconnecting the C6-C7 olefin to reveal the divinyl pyridine precursor.[2]

Precursor Synthesis (Brief Overview)

Before initiating the RCM protocol, the diene precursor (2) must be assembled.[2]

  • Starting Material: 2-Chloro-3-fluoro-4-iodopyridine.[1]

  • Vinylation: Stille coupling using tributyl(vinyl)tin and Pd(PPh3)4 introduces the vinyl group at C4.

  • Formylation: Directed ortho-lithiation (LDA, -78°C) followed by DMF quench introduces the aldehyde at C3 (ortho to the directing Fluorine and Vinyl groups).

  • Grignard Addition: Reaction with vinylmagnesium bromide yields the secondary allylic alcohol (2) .

Data Summary for Precursor (2):

Property Specification
Formula C9H8ClFNO
MW 215.61 g/mol
Appearance Pale yellow oil (unstable, use immediately)

| Key NMR Signal | δ 5.2-6.0 ppm (Multiplets, 6H, olefinic) |[1][2]

Detailed RCM Protocol

Reagents and Equipment[2][3][4][5][6][7][8]
  • Substrate: Diene precursor (2) (1.0 equiv).[1]

  • Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II) (2–5 mol%).[1]

    • Rationale: HG-II is chosen over Grubbs I/II due to its high thermal stability and resistance to electron-deficient heteroatoms.[1]

  • Solvent: Toluene (Anhydrous, HPLC grade).[2]

  • Additives: Titanium(IV) isopropoxide (Ti(OiPr)4) (0.3 equiv) – Optional but recommended.[1]

    • Rationale: Ti(OiPr)4 chelates the free hydroxyl group, preventing the formation of ruthenium-hydride species that cause isomerization (e.g., to the ketone).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).[1][3]

Step-by-Step Methodology
Step 1: System Preparation & Degassing
  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser.

  • Dissolve the diene precursor (2) (e.g., 500 mg, 2.32 mmol) in anhydrous Toluene to achieve a dilute concentration of 0.005 M (approx. 460 mL).

    • Note: High dilution is critical to favor intramolecular ring closure (RCM) over intermolecular dimerization (ADMET polymerization).[1]

  • Degas the solution by bubbling Argon through the solvent for 30 minutes. Do not skip this step. Oxygen decomposes the Ruthenium carbene.

Step 2: Catalyst Addition
  • (Optional) Add Ti(OiPr)4 (0.7 mmol, 0.3 equiv) and stir for 10 minutes at room temperature.

  • Add Hoveyda-Grubbs II catalyst (72 mg, 5 mol%) as a solid in one portion against a counter-flow of Argon.

  • The solution should turn a characteristic green/brown color.[2]

Step 3: Reaction
  • Heat the mixture to 80°C (oil bath temperature).

  • Monitor the reaction via TLC (20% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Target: Disappearance of the diene (Rf ~0.4) and appearance of the cyclized product (Rf ~0.35).

  • Reaction is typically complete within 4–12 hours.[1][2]

  • Troubleshooting: If conversion stalls, add a second portion of catalyst (2 mol%) dissolved in degassed toluene.[2]

Step 4: Quenching and Purification
  • Cool the reaction to room temperature.

  • Add Ethyl Vinyl Ether (0.5 mL) and stir for 30 minutes.

    • Mechanism:[2][3][4][5][6][7] This quenches the active Ru-carbene, forming a Fischer carbene that is catalytically inactive.[2]

  • Concentrate the solvent under reduced pressure to ~10 mL.

  • Flash Chromatography: Load directly onto a silica gel column.[1][2]

    • Eluent: Gradient 10% → 40% EtOAc in Hexanes.[1][2]

    • Note: The Ruthenium byproducts are dark colored. If product is contaminated, treat the crude oil with activated charcoal or lead tetraacetate before column.[2]

Yield and Characterization[1][2][3][4][8]
  • Expected Yield: 65–80%

  • Product: this compound.[1]

  • 1H NMR Diagnostic: Disappearance of terminal alkene protons (δ 5.0–5.5). Appearance of ring protons (δ 5.8–6.0, m, 2H) corresponding to the C6=C7 bond.[2]

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the Chauvin Mechanism . The Ruthenium carbene initiates on the less sterically hindered vinyl group (C4-vinyl), releasing styrene (from the catalyst precusor). The resulting Ru-alkylidene then attacks the intramolecular allyl group.[1]

Pathway Diagram

RCM_Mechanism Cat Hoveyda-Grubbs II Initiation Ru-Carbene Formation Cat->Initiation + Substrate Substrate Diene Precursor Substrate->Initiation Metallacycle Metallacyclobutane Intermediate Initiation->Metallacycle Cyclization Product 5,8-Dihydroisoquinolin-5-ol Metallacycle->Product Product Release Ethylene Ethylene (Gas) Metallacycle->Ethylene - C2H4 Product->Cat Regenerated Species

Figure 2: Simplified catalytic cycle for the RCM of the diene precursor.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NUse Hoveyda-Grubbs II ; Add 1.0 eq HCl (forms pyridinium salt, preventing coordination).[1]
Isomerization (Ketone formation) Ru-H species formation from free OHAdd Ti(OiPr)4 or Benzoquinone (10 mol%) to scavenge hydrides.[1]
Dimerization Concentration too highDilute reaction to <0.005 M .[1][2]
Stalled Reaction Ethylene buildupEnsure open system (bubbler) or sparge with Argon to remove ethylene gas.[1]

References

  • Grubbs, R. H. (2006).[2][8] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition. Link[1]

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000).[2] Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts. Journal of the American Chemical Society. Link[1]

  • Furstner, A. (2000).[2] Olefin Metathesis and Beyond. Angewandte Chemie International Edition. (Detailed protocols for RCM of N-heterocycles). Link

  • Donnard, M., & Tisserand, S. (2014).[2] Synthesis of Fluorinated Heterocycles. Chemical Reviews. (Context on fluorinated pyridine precursors). Link[1]

  • Varray, S., et al. (2003).[2] RCM of Nitrogen-Containing Dienes: Influence of the Nitrogen Protecting Group. European Journal of Organic Chemistry. Link[1]

Sources

Application Notes & Protocols: Leveraging 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The isoquinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4][5] This document provides a detailed guide for researchers on the strategic use of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol , a promising starting scaffold for the rational design of novel and selective kinase inhibitors. We will explore the chemical rationale for its use, provide detailed protocols for its initial screening and characterization, and outline a strategy for structure-activity relationship (SAR) driven lead optimization.

Introduction: The Rationale for the Isoquinoline Scaffold

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery.[2] The ATP-binding site of kinases, while conserved, offers opportunities for achieving selectivity through interactions with adjacent regions.[6][7] Heterocyclic compounds, particularly those containing the isoquinoline core, have proven to be highly effective scaffolds for this purpose.[3][4][5][8] Their rigid structure and the presence of a key nitrogen atom allow them to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors.[9]

The specific scaffold, This compound , offers several strategic advantages for inhibitor design:

  • Hinge-Binding Motif: The isoquinoline nitrogen is perfectly positioned to act as a hydrogen bond acceptor, anchoring the molecule in the kinase hinge region.

  • Vectors for Exploration: The chloro and fluoro substituents on the aromatic ring provide distinct electronic properties and serve as vectors for chemical modification to explore the solvent-front region and improve potency or selectivity.

  • 3D-Scaffold Saturation: The dihydroisoquinoline core with the hydroxyl group provides a three-dimensional character that can be exploited to access deeper pockets within the kinase active site, potentially enhancing selectivity and affinity compared to purely flat, aromatic systems.

  • Site for Linkage: The hydroxyl group at the 5-position serves as a versatile chemical handle for introducing substituents that can target the ribose-binding pocket or other nearby regions, or for linking to other fragments in a fragment-based drug design approach.

Initial Scaffold Characterization & Screening Protocol

The first step in leveraging this scaffold is to understand its intrinsic activity against a panel of kinases. This protocol outlines a general method for determining the inhibitory potency (IC50) of the compound using a widely available luminescence-based kinase assay.

Diagram: General Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Scaffold Acquire/Synthesize Scaffold (this compound) Stock Prepare DMSO Stock (e.g., 10 mM) Scaffold->Stock Dilutions Create Serial Dilutions Stock->Dilutions Preincubation Pre-incubate Kinase with Compound Dilutions Dilutions->Preincubation Initiation Initiate Reaction (Add ATP & Substrate) Preincubation->Initiation Incubation Incubate at RT Initiation->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Readout Measure Luminescence Detection->Readout Normalization Normalize Data (% Inhibition) Readout->Normalization CurveFit Fit Dose-Response Curve (log[inhibitor] vs. response) Normalization->CurveFit IC50 Determine IC50 Value CurveFit->IC50 SAR_Dev SAR Development IC50->SAR_Dev Guide SAR

Caption: Workflow for initial kinase inhibitor screening.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline and should be optimized for each specific kinase target, particularly concerning the concentrations of kinase, substrate, and ATP.

Materials:

  • This compound (CAS: 1236770-01-6)[10]

  • DMSO (Anhydrous)

  • Kinase of interest and its corresponding substrate

  • Kinase Assay Buffer (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Known potent inhibitor for the target kinase (Positive Control, e.g., Staurosporine)

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 11-point, 3-fold dilutions). This will be your compound plate.

  • Assay Setup (384-well plate example):

    • Add 50 nL of each compound dilution from the compound plate to the appropriate wells of the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).

    • Prepare a solution of the kinase in the appropriate assay buffer. Add 5 µL of this solution to each well.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[11]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.[12][13]

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature. This time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence detection reagent to room temperature.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis & Interpretation
  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14][15]

Application Notes: Strategy for Lead Optimization

Once an initial "hit" is identified, the next phase involves a systematic chemical modification of the scaffold to improve potency, selectivity, and drug-like properties. This is guided by Structure-Activity Relationship (SAR) analysis.[16][17]

Diagram: Conceptual Kinase-Inhibitor Interaction

G cluster_pocket Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Ribose Ribose Pocket Solvent Solvent-Exposed Region Hydrophobic Hydrophobic Pocket Scaffold_Core Isoquinoline N Scaffold_Core->Hinge H-Bond Scaffold_R1 Cl/F Substituents (R1) Scaffold_R1->Solvent Modify for Selectivity/Potency Scaffold_R2 OH Group (R2) Scaffold_R2->Ribose Explore Pocket Scaffold_R3 Aromatic Ring (R3) Scaffold_R3->Hydrophobic Improve Affinity

Caption: Key interactions guiding SAR development.

SAR Development Strategy

The goal of SAR is to systematically probe the chemical space around the core scaffold.[16][18]

  • Hinge Interaction (Core): The isoquinoline nitrogen is considered critical. Modifications that disrupt its hydrogen-bonding capability are likely to be detrimental to activity. This is the anchor point.

  • Solvent-Front Exploration (R1 Position):

    • Rationale: The 3-Chloro and 4-Fluoro positions point towards the solvent-exposed region. This area often varies significantly between kinases, providing a prime opportunity to build selectivity.

    • Suggested Modifications:

      • Replace the chlorine with other halogens (Br, I) to probe halogen bonding potential.

      • Introduce small alkyl or alkoxy groups to explore hydrophobic interactions.

      • Install amine or amide functionalities to seek new hydrogen bond donors/acceptors.

  • Ribose Pocket & Deep Pocket Exploration (R2 Position):

    • Rationale: The 5-hydroxyl group can be used as a synthetic handle to introduce groups that occupy the ribose pocket or deeper hydrophobic pockets.

    • Suggested Modifications:

      • Alkylation or etherification to introduce linkers of varying lengths.

      • Attachment of small aromatic or heterocyclic rings (e.g., phenyl, pyridine, pyrazole) to probe for additional pi-stacking or polar interactions.

  • Hydrophobic Pocket Interaction (R3 Position):

    • Rationale: The benzo portion of the dihydroisoquinoline scaffold occupies a hydrophobic region. Modifications here can enhance van der Waals contacts and improve affinity.

    • Suggested Modifications:

      • Systematically explore substitutions at the 6, 7, and 8 positions with small, lipophilic groups.

      • Consider bioisosteric replacements, such as replacing a carbon with a nitrogen (e.g., forming a quinazoline-like core), to alter solubility and metabolic properties.[19]

Example SAR Data Table

The results of these modifications should be meticulously tracked to build a clear SAR model.

Compound IDR1 (Position 3/4)R2 (Position 5)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
Scaffold-001 3-Cl, 4-F-OH150080005.3
SAR-002 3-Br, 4-F-OH9501200012.6
SAR-003 3-Cl, 4-F-OCH₃120075006.3
SAR-004 3-Cl, 4-F-O-(CH₂)₂-Ph859500111.8
SAR-005 3-NH₂, 4-F-OH25015006.0

Data is hypothetical and for illustrative purposes only.

Advanced Protocols: Mechanism of Action

Once a potent and selective lead is identified, understanding its binding kinetics and mechanism of action is crucial.

Protocol 4.1: ATP Competition Assay
  • Objective: To confirm if the inhibitor is ATP-competitive.

  • Method: Determine the inhibitor's IC50 value at multiple fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

  • Interpretation: For an ATP-competitive inhibitor, the apparent IC50 value will increase linearly with an increasing concentration of ATP.[12] Non-competitive or allosteric inhibitors will show little to no change in IC50 with varying ATP concentrations.[20]

Protocol 4.2: Residence Time Determination (Optional)
  • Objective: To measure the dissociation rate (k_off) of the inhibitor from the kinase.

  • Method: Techniques like Surface Plasmon Resonance (SPR) or jump-dilution kinetics assays can be employed.

  • Interpretation: A slow dissociation rate (long residence time) can lead to a more durable pharmacological effect in vivo, which is often a desirable property for a drug candidate.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with strategically placed vectors for chemical modification, provides a robust framework for a rational, SAR-driven drug discovery campaign. By following the systematic screening and optimization protocols outlined in this guide, researchers can efficiently explore the chemical space around this privileged core to develop potent and selective next-generation therapeutic agents.

References

  • Buchstaller, H. P., et al. (2011). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2264-2269. Available at: [Link]

  • Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry, 14(4), 1255-1273. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. Available at: [Link]

  • Legrand, A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(16), 4983. Available at: [Link]

  • Wodicka, L. M., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. In Protein Kinases as Drug Targets. Wiley-VCH.
  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • Roesch, E. S. (2015). Isoquinolines.
  • Elsocht, K., et al. (2021). Structure-Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. International Journal of Molecular Sciences, 22(2), 635. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Molecules. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(14), 3125. Available at: [Link]

  • Gessier, F., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters, 25(17), 3621-3625. Available at: [Link]

  • Anand, P., et al. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 10, 35. Available at: [Link]

  • Synnovator. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. Available at: [Link]

  • Maza, L. J. G., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Advances, 14(1), 1-27. Available at: [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(1), 23-53. Available at: [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. Available at: [Link]

  • Manral, S., & G. C., K. V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13248-13271. Available at: [Link]

  • Kim, J., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(10), 1957-1962. Available at: [Link]

  • Wang, L., et al. (2021). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 213, 113171. Available at: [Link]

  • Roy, K., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(10), 4387-4404. Available at: [Link]

  • Butkiewicz, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2414-2426. Available at: [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Available at: [Link]

  • Simig, G., et al. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 20(10), 19131-19142. Available at: [Link]

  • Fan, Y., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(5), 2085. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Pyrrolo[2,3-d]pyrimidine Intermediates for MK2 Inhibition

[1]

Abstract & Strategic Rationale

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of p38 MAPK, driving the production of pro-inflammatory cytokines like TNF

1

This guide details the synthesis of fluorinated pyrrolo[2,3-d]pyrimidine intermediates , a privileged scaffold in kinase drug discovery.[1] The strategic introduction of fluorine—specifically at the C5 position of the pyrrole ring or on the aromatic side chain—serves as a metabolic block against cytochrome P450 oxidation and modulates the pKa of the pyrrole NH, improving membrane permeability and oral exposure (Velcicky et al., 2018).

Key Chemical Challenges Addressed:
  • Regioselectivity: Controlling electrophilic fluorination on the electron-rich pyrrole ring.[1]

  • Reaction Efficiency: Optimizing Nucleophilic Aromatic Substitution (

    
    ) yields for sterically demanding fluorinated amines.
    
  • Purification: Removal of des-fluoro and poly-fluoro impurities.[1]

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis strategy. We utilize a "Core-First" approach, where the heteroaromatic scaffold is fluorinated prior to the installation of the hinge-binding motif, or coupled with a fluorinated sidechain.

MK2_Synthesis_WorkflowSM4-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Starting Material)ProtStep 1: N-Protection(SEM/Tosyl)SM->ProtNaH, SEM-ClFluorStep 2: Electrophilic Fluorination(Selectfluor)Prot->FluorMeCN, 80°CInterIntermediate A:5-Fluoro-4-chloro-scaffoldFluor->InterC-5 RegioselectivityCouplingStep 3: SNAr Coupling(Hinge Binder Installation)Inter->CouplingAmineFluorinated Aniline(Side Chain)Amine->CouplingDeprotStep 4: DeprotectionCoupling->Deprotn-BuOH, DIPEAFinalTarget MK2 Inhibitor(Fluorinated)Deprot->FinalTFA or TBAF

Figure 1: Retrosynthetic logic for accessing C5-fluorinated MK2 inhibitor scaffolds. The pathway emphasizes early-stage core modification to maximize diversity in the final library.

Detailed Experimental Protocols

Protocol A: Electrophilic Fluorination of the Pyrrolo[2,3-d]pyrimidine Core

Objective: To install a fluorine atom at the C5 position of the pyrrole ring.[1] This modification blocks metabolic oxidation and modulates the electronic properties of the scaffold.

Mechanism: The reaction utilizes Selectfluor™ (F-TEDA-BF4), a stable source of electrophilic fluorine (

1

Reagents & Materials:

  • Substrate: 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected core). Note: Protection is crucial to prevent N-fluorination and polymerization.[1]

  • Reagent: Selectfluor™ (1.2 equivalents).[1]

  • Solvent: Acetonitrile (MeCN), anhydrous.[1]

  • Apparatus: Round-bottom flask with reflux condenser, inert atmosphere (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of the SEM-protected substrate in 50 mL of anhydrous MeCN.

  • Addition: Add Selectfluor (12.0 mmol, 4.25 g) in a single portion at room temperature. The reaction is initially heterogeneous.[1]

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift of +18 Da (Substitution of H with F).[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute the residue with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: The crude product often contains trace difluoro-impurities.[1] Purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 
    F NMR:  Expect a singlet around -165 to -175 ppm  (characteristic of aromatic fluorine on a hetero-ring).[1]
    
  • Yield Target: 65–75%.

Protocol B: Regioselective Coupling with Fluorinated Amines

Objective: To couple the fluorinated core (or standard core) with a fluorinated aniline sidechain (e.g., 3,4-difluoroaniline) to establish the hinge-binding interaction essential for MK2 inhibition.[1]

Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

11

Reagents & Materials:

  • Substrate: 5-Fluoro-4-chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine (from Protocol A) OR 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

  • Nucleophile: 3,4-Difluoroaniline (1.5 equivalents).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).[1]

  • Solvent: n-Butanol (n-BuOH) or Isopropanol (IPA).[1] High boiling point alcohols facilitate the transition state.

Step-by-Step Procedure:

  • Setup: In a pressure vial or sealed tube, suspend the Substrate (1.0 equiv) and Fluorinated Aniline (1.5 equiv) in n-BuOH (concentration ~0.2 M).

  • Activation: Add DIPEA (3.0 equiv).

  • Thermal Cycle: Heat to 110–120°C for 12–16 hours.

    • Note: If using a microwave reactor, heat to 140°C for 45 minutes.

  • Workup: Cool the reaction. The product often precipitates upon cooling.[1]

    • If precipitate forms: Filter and wash with cold ether.[1]

    • If solution remains: Evaporate n-BuOH (azeotrope with heptane if necessary), redissolve in DCM, and wash with saturated

      
      .[1]
      
  • Deprotection (if applicable): Treat the SEM-protected intermediate with TFA/DCM (1:1) or TBAF in THF to reveal the free pyrrole NH.[1]

Validation Criteria:

  • HPLC Purity: >95% (254 nm).

  • 
     NMR:  Disappearance of the C4-Cl signal; appearance of aniline aromatic protons and the NH exchangeable proton (broad singlet, ~9-10 ppm).[1]
    

Analytical Data Summary

The following table summarizes the expected analytical shifts for the fluorinated intermediates, crucial for confirming successful synthesis.

Compound ClassKey FeatureAnalytical MethodExpected Signal / Result
Intermediate A C5-Fluorine (Core)

F NMR
Singlet, -160 to -175 ppm
Intermediate A C5-Fluorine (Core)MS (ESI+)

Sidechain 3,4-Difluoroaniline

F NMR
Two multiplets, -138 & -145 ppm
Final Product PurityHPLC (C18)Single peak,

shift vs non-F analog

Troubleshooting & Optimization

Issue: Over-Fluorination (Difluoro- species) during Protocol A
  • Cause: High concentration of Selectfluor or excessive temperature.[1]

  • Solution: Lower temperature to 40°C and extend reaction time. Add Selectfluor portion-wise over 1 hour.

Issue: Incomplete Conversion in (Protocol B)
  • Cause: Steric hindrance from the C5-fluorine atom or the aniline.[1]

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Add a catalytic amount of KF (Potassium Fluoride) or acid catalyst (HCl in Dioxane) to activate the pyrimidine ring.[1]

References

  • Velcicky, J., et al. (2018).[1][2] "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure."[1][2][3][4] ACS Medicinal Chemistry Letters, 9(4), 392–396.[1][2][3]

    • [1]

  • Anderson, D. R., et al. (2007).[1] "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)."[1][5] Journal of Medicinal Chemistry, 50(11), 2647-2654.[1]

    • [1]

  • Banks, R. E. (1998).[1] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17.[1]

    • [1]

  • Mourey, R. J., et al. (2010).[1] "Identification of a potent, selective, and orally active inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2)." Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807.[1] (Describing PF-3644022).[1][6][7][8]

    Application Notes and Protocols for the Functionalization of the 3-Chloro-4-Fluoroisoquinoline Core

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the 3-chloro-4-fluoroisoquinoline core, a highly versatile and synthetically valuable building block. The strategic placement of two distinct halogen atoms—chlorine and fluorine—at the C3 and C4 positions allows for selective and sequential functionalization, enabling the generation of diverse molecular architectures for drug discovery and development. This document provides a detailed exploration of key functionalization strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, complete with field-proven experimental protocols and mechanistic insights.

    Introduction: The Strategic Value of the 3-Chloro-4-Fluoroisoquinoline Scaffold

    The power of the 3-chloro-4-fluoroisoquinoline core lies in the differential reactivity of its halogen substituents. The pyridine ring's electron-withdrawing nature activates the C3 and C4 positions for nucleophilic attack. Crucially, in Nucleophilic Aromatic Substitution (SNAr) reactions, the carbon-fluorine bond is typically more susceptible to cleavage than the carbon-chlorine bond. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.[3] This inherent regioselectivity allows for a controlled, stepwise approach to molecular elaboration.

    Following an initial SNAr reaction at the C4 position, the remaining chlorine atom at C3 serves as an excellent handle for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. This sequential functionalization capability makes the scaffold an ideal starting point for building complex, three-dimensional molecules with precisely controlled substituent patterns.

    This guide will detail the primary pathways for derivatizing this core, providing researchers with the foundational knowledge and practical protocols to leverage its full synthetic potential.

    G cluster_main Functionalization Workflow cluster_snar Step 1: SNAr at C4 cluster_coupling Step 2: Cross-Coupling at C3 A 3-Chloro-4-Fluoroisoquinoline (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B  R-XH (X = O, N, S) C 3-Chloro-4-(Nu)-Isoquinoline (Intermediate) B->C D Suzuki Coupling C->D  Ar-B(OH)2  Pd Catalyst E Buchwald-Hartwig Amination C->E  R2NH  Pd Catalyst F 4-(Nu)-3-(Aryl)-Isoquinoline (Final Product) D->F G 4-(Nu)-3-(Amino)-Isoquinoline (Final Product) E->G

    Figure 1: General workflow for the sequential functionalization of the 3-chloro-4-fluoroisoquinoline core.

    Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

    The initial and most critical step in derivatizing the core is the selective substitution of the fluorine atom. SNAr reactions proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The presence of the electron-withdrawing isoquinoline nitrogen atom stabilizes this negative charge, particularly when it is located ortho or para to the incoming nucleophile, making the C4 position highly reactive.[4]

    Causality Behind Selectivity:

    • Electronegativity: Fluorine's superior electronegativity makes the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine-bearing C3 carbon.

    • Rate-Determining Step: The attack of the nucleophile is the slow, rate-determining step. Therefore, factors that stabilize the transition state leading to the Meisenheimer complex, such as the strong inductive effect of fluorine, accelerate the reaction.[3] This kinetic preference ensures that substitution occurs almost exclusively at the C4 position under controlled conditions.

    Common nucleophiles include alcohols (O-nucleophiles), amines (N-nucleophiles), and thiols (S-nucleophiles).

    Protocol 2.1: General Procedure for SNAr with an Amine Nucleophile

    This protocol describes a representative amination at the C4 position.

    Materials:

    • 3-Chloro-4-fluoroisoquinoline

    • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equivalents)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)

    • Standard work-up and purification equipment

    Step-by-Step Methodology:

    • To a clean, dry reaction vessel, add 3-chloro-4-fluoroisoquinoline (1.0 eq).

    • Add the chosen solvent (DMSO or DMF) to create a solution of approximately 0.1-0.2 M.

    • Add the secondary amine (1.2 eq) to the solution.

    • Add the base (K₂CO₃ or DIPEA, 2.0 eq). Using a solid base like K₂CO₃ can simplify work-up.

    • Seal the vessel or equip with a condenser and place it under an inert atmosphere (Nitrogen or Argon).

    • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

    • Upon completion, cool the reaction to room temperature.

    • If using DMSO or DMF, dilute the reaction mixture with a large volume of water. This will often precipitate the product.

    • Extract the aqueous mixture with an organic solvent such as Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-4-(amino)isoquinoline derivative.

    Palladium-Catalyzed Cross-Coupling at the C3 Position

    With the C4 position functionalized, the remaining C3-chloro substituent becomes the target for diversification. Palladium-catalyzed cross-coupling reactions are exceptionally powerful for forming new carbon-carbon and carbon-nitrogen bonds.[5][6] The C-Cl bond, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalysts with specialized, bulky phosphine ligands.[7]

    Suzuki-Miyaura Coupling for C-C Bond Formation

    The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[8][9] This reaction is renowned for its functional group tolerance and the stability of the boronic acid reagents.[6]

    Key Components & Rationale:

    • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They form the active Pd(0) species in situ.

    • Ligand: Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. Ligands like XPhos, SPhos, or tricyclohexylphosphine (PCy₃) are effective.[8] They promote the oxidative addition step and stabilize the palladium center.

    • Base: A base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10]

    G A 3-Chloro-4-(Nu)-Isoquinoline D Oxidative Addition A->D B Ar-B(OH)2 E Transmetalation B->E  Base C Pd(0)Ln C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 4-(Nu)-3-(Aryl)-Isoquinoline (Product) F->G

    Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

    Protocol 3.1.1: Suzuki-Miyaura Coupling of 3-Chloro-4-(amino)isoquinoline

    Materials:

    • 3-Chloro-4-(amino)isoquinoline intermediate (from Protocol 2.1)

    • Arylboronic acid (1.5 equivalents)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

    • XPhos (4-10 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equivalents)

    • Solvent: 1,4-Dioxane or Toluene, with 10-20% water

    • Inert atmosphere supplies (Nitrogen or Argon)

    Step-by-Step Methodology:

    • In a reaction vessel, combine the 3-chloro-4-(amino)isoquinoline (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., XPhos, 0.10 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The solution should be around 0.1 M.

    • Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete within 6-24 hours.

    • Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

    • Wash the combined filtrate with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to obtain the final C-C coupled product.

    Buchwald-Hartwig Amination for C-N Bond Formation

    The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][11] It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[12]

    Key Components & Rationale:

    • Catalyst System: Similar to the Suzuki coupling, a Pd(0) source and a bulky, electron-rich phosphine ligand are required. Bidentate ligands like BINAP or DPPF, or monophosphine ligands like RuPhos or BrettPhos are often employed.[7]

    • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used.[7] The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[12]

    Protocol 3.2.1: Buchwald-Hartwig Amination of 3-Chloro-4-(amino)isoquinoline

    Materials:

    • 3-Chloro-4-(amino)isoquinoline intermediate (1.0 equivalent)

    • Primary or Secondary Amine (1.2 equivalents)

    • Pd₂(dba)₃ (2-4 mol%)

    • RuPhos or similar bulky phosphine ligand (4-8 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

    • Anhydrous Toluene or 1,4-Dioxane

    • Inert atmosphere supplies

    Step-by-Step Methodology:

    • To an oven-dried reaction vessel, add the palladium precatalyst (Pd₂(dba)₃, 0.02 eq) and the ligand (RuPhos, 0.04 eq) under an inert atmosphere.

    • Add the 3-chloro-4-(amino)isoquinoline (1.0 eq) and the base (NaOt-Bu, 1.4 eq).

    • Evacuate and backfill the vessel with inert gas.

    • Add anhydrous solvent (Toluene or Dioxane) to dissolve the solids.

    • Add the amine coupling partner (1.2 eq) via syringe.

    • Heat the reaction to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to ambient temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent and purify the crude product by column chromatography to yield the C-N coupled product.

    Data Summary

    The following table summarizes representative conditions for the key functionalization steps. Yields are illustrative and will vary based on the specific nucleophiles and coupling partners used.

    Reaction Position Reagents & Conditions Typical Yield
    SNAr Amination C4Morpholine, K₂CO₃, DMSO, 100 °C, 8h85 - 95%
    SNAr Thiolation C4Sodium thiophenoxide, DMF, 60 °C, 4h80 - 90%
    Suzuki Coupling C3Phenylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 12h70 - 85%
    Buchwald-Hartwig C3Aniline, Pd₂(dba)₃, RuPhos, NaOt-Bu, Toluene, 110 °C, 10h65 - 80%

    Conclusion

    The 3-chloro-4-fluoroisoquinoline core is a powerful platform for the synthesis of complex, functionalized isoquinoline derivatives. By exploiting the inherent regioselectivity of Nucleophilic Aromatic Substitution at the C4-fluorine position, followed by robust palladium-catalyzed cross-coupling at the C3-chlorine position, researchers can access a vast chemical space. The protocols outlined in this guide provide a reliable and reproducible framework for leveraging this scaffold in medicinal chemistry and drug discovery programs.

    References

    • Verma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

    • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

    • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

    • PrepChem.com. (n.d.). Synthesis of 3-Chloro-1-phenyl-isoquinoline-4-aldehyde. Available at: [Link]

    • Google Patents. (n.d.). US20050182259A1 - Novel process for preparing 3-fluoroquinolines.
    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

    • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Available at: [Link]

    • Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
    • YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]

    • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

    • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available at: [Link]

    • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Available at: [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

    • YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. BCC Online GPAT Coaching. Available at: [Link]

    • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

    • PubMed Central. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available at: [Link]

    • PubMed. (2012). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Available at: [Link]

    • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. Available at: [Link]

    • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

    • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

    • PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: RCM Optimization for Isoquinoline Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational Ticket Focus: Yield Improvement & Catalyst Longevity Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

    Welcome to the RCM Optimization Hub

    You are likely here because your Ring-Closing Metathesis (RCM) to form the isoquinoline core (specifically dihydroisoquinolines or tetrahydroisoquinolines) has stalled, precipitated, or yielded a complex mixture of isomers.[1][2]

    Isoquinoline precursors present a "perfect storm" for metathesis catalysts:

    • Lewis Basic Nitrogen: The nitrogen atom in the substrate coordinates to the Ruthenium (Ru) center, quenching catalytic activity.

    • Steric Bulk: The benzo-fused system often requires forming a sterically congested double bond.[2]

    • Isomerization: The proximity of the nitrogen lone pair can facilitate Ru-hydride induced double-bond migration.[2]

    This guide prioritizes chemical engineering controls over brute-force catalyst loading.

    Module 1: Diagnosing Catalyst Death (The Nitrogen Problem)

    Symptom: Reaction initiates (bubbling observed) but stalls at <30% conversion.[2] Adding more catalyst only results in marginal gains.[2] Root Cause: The amine nitrogen is a better ligand than the olefin.[2] It binds to the Ru-center, creating a dormant species.[1][2]

    The Mechanism of Failure

    The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen chelation pathway.

    RCM_Pathway Cat Active Ru-Catalyst Coordination Olefin Coordination Cat->Coordination + Substrate Substrate Isoquinoline Precursor (Diene) Substrate->Coordination Metallocycle Ru-Metallacyclobutane Coordination->Metallocycle RCM Cycle NitrogenTrap Ru-N Chelate (INACTIVE) Coordination->NitrogenTrap N-Lone Pair Attack (Fast) Product Dihydroisoquinoline + Ethylene Metallocycle->Product - C2H4 Product->Cat Regeneration NitrogenTrap->Cat Slow/No Reversal

    Figure 1: The "Nitrogen Trap" competes directly with olefin coordination. Once the Ru-N complex forms, the catalyst is effectively removed from the cycle.

    Solution Protocol: Lewis Acid Protection

    Masking the nitrogen lone pair is the most reliable fix.[2]

    Protocol A: The Titanium "Scavenger" Method Best for: Substrates with free amines or basic amides.

    • Dissolve substrate in anhydrous DCM (0.05 M).[2]

    • Add 0.2 – 0.3 equivalents of Ti(OiPr)₄ (Titanium isopropoxide).[2]

    • Stir at RT for 30 minutes. This binds the N-lone pair.

    • Add Grubbs II or Hoveyda-Grubbs II catalyst.[1][2][3][4]

    • Reflux.[1][2]

    • Workup: Quench with dilute Rochelle’s salt or NaHCO₃ to remove Ti salts before chromatography.

    Protocol B: The Protonation Strategy (Ammonium Salts) Best for: Highly basic amines that poison even robust catalysts.

    • Treat the amine precursor with 1.05 eq. of p-TsOH (p-Toluenesulfonic acid) or HCl in ether to form the salt.[2]

    • Isolate the salt (often a solid).[2]

    • Perform RCM on the ammonium salt in DCM/MeOH (9:1) or HFIP (Hexafluoroisopropanol).[2]

    • Note: The ammonium cation cannot coordinate to Ruthenium.[2]

    Module 2: Thermodynamic Control (Yield & Selectivity)

    Symptom: Reaction reaches 60% conversion and stops. NMR shows starting material and product, but no decomposition.[2] Root Cause: Equilibrium.[1][2][5] The reaction is reversible.[2] If ethylene (byproduct) stays in solution, it reacts with the product to regenerate the starting material.

    Optimization Matrix: Solvents & Additives
    FactorRecommendationMechanism of Action
    Concentration High Dilution (1–5 mM) Favors intramolecular ring-closing over intermolecular polymerization (ADMET).[2]
    Ethylene Removal Argon Sparge / Vacuum Le Chatelier’s principle.[1][2] Actively removing ethylene drives the reaction forward.[2]
    Solvent Toluene (110°C) Higher temperature overcomes the entropic barrier of forming the rigid isoquinoline ring.
    Additive 1,4-Benzoquinone Prevents isomerization (double bond migration) by scavenging Ru-hydride species.[1][2]
    Troubleshooting Guide: The "Stalled" Reaction

    Q: I am using Grubbs II in refluxing DCM, but it stalled. Should I add more catalyst? A: No. If the solution is still colored (purple/brown), the catalyst is likely still active but fighting equilibrium.

    • Switch Solvent: Move to Toluene or DCE (1,2-Dichloroethane) to increase temperature.[1][2]

    • Apply Vacuum: Run the reaction under weak static vacuum (approx. 200-300 mbar) or sparge continuously with Argon.

    • Check for "Fischer Carbenes": If the solution turns green/blue, the catalyst has decomposed.[2] Now you must add fresh catalyst.

    Module 3: Experimental Workflow (The "Standard" Run)

    This protocol assumes a difficult isoquinoline substrate susceptible to N-poisoning.[1][2]

    Reagents:

    • Substrate (1.0 mmol)[2]

    • DCM (Degassed, Anhydrous) – 200 mL (5 mM concentration)[1][2]

    • Hoveyda-Grubbs II Catalyst (5 mol%)[2][6]

    • p-Toluenesulfonic acid (1.0 mmol) – Optional, if N is basic[1][2]

    Step-by-Step:

    • Pre-Complexation (Critical): In a flame-dried Schlenk flask, dissolve the substrate in DCM.

      • If Nitrogen is basic:[2] Add p-TsOH (1.0 eq) and stir for 15 mins.

      • If Nitrogen is protected (e.g., Tosyl, Boc):[1][2] Skip acid.[1][2]

    • Degassing: Bubble Argon through the solution for 15 minutes. Oxygen kills the catalyst faster than your substrate does.

    • Catalyst Addition: Dissolve HG-II (5 mol%) in a minimal amount of degassed DCM. Add this solution to the main flask in one portion .

      • Why one portion? Slow addition is for preventing dimers.[1][2] For difficult ring closures, you need a high initial concentration of active catalyst to overcome the activation energy.

    • The Drive: Heat to reflux (40°C for DCM). Connect the top of the condenser to an oil bubbler. Ensure a steady, slow stream of Argon flows out to carry away ethylene.[1][2]

    • Monitoring: Check TLC at 2 hours.

      • If <20% conversion: Add Ti(OiPr)₄ (10 mol%) directly to the hot solution.[2]

      • If 50% conversion: Increase temperature (switch to Toluene) or apply vacuum.[2]

    • Quench: Add Ethyl Vinyl Ether (50 eq) or DMSO (50 eq) and stir for 30 mins. This deactivates the Ru-carbene, preventing side reactions during purification.[1][2]

    Module 4: Decision Tree for Catalyst Selection

    Use this logic flow to select the correct catalyst for your isoquinoline precursor.

    Catalyst_Selection Start Select Catalyst Sterics Is the alkene tri/tetra-substituted? Start->Sterics Nitrogen Is the Nitrogen basic (free amine)? Sterics->Nitrogen No (Terminal/Di-sub) HGII Hoveyda-Grubbs II (Robust, Thermally Stable) Sterics->HGII Yes (Steric Bulk) GII Grubbs II (Fast, General Purpose) Nitrogen->GII No (Amide/Carbamate) AcidMod Use Acid/Ti Additive + HGII Nitrogen->AcidMod Yes (Amine/Pyridine)

    Figure 2: Catalyst selection logic based on substrate sterics and Lewis basicity.[2]

    References

    • Fürstner, A., et al. (1996).[1][2] Ring-Closing Metathesis of Functionalized Acetylenes: A New Entry into Cycloalkynes. Journal of the American Chemical Society.[2] Link (Foundational work on Lewis Acid additives for RCM).[2]

    • Fogg, D. E., et al. (2007).[1][2] Reversible Inhibition/Activation of Olefin Metathesis: A Kinetic Investigation. Journal of the American Chemical Society.[2] Link (Detailed kinetics of amine poisoning and acid reactivation).[2]

    • Grubbs, R. H., et al. (2006).[1][2] Olefin Metathesis Ruthenium Catalysts Bearing an N-Heterocyclic Carbene Ligand.[1][2][6][7] Chemical Reviews.[1][2] Link (Comprehensive review of GII and HGII tolerance).[2]

    • Hoveyda, A. H., et al. (2000).[1][2] Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts.[2] Journal of the American Chemical Society.[2] Link (Introduction of the ether-chelated HGII catalyst).[2]

    • Wright, D. L., et al. (2002).[2] Prevention of Isomerization During RCM: The Role of Benzoquinones. Organic Letters.[1][2] Link (Strategy for preventing double-bond migration).[2]

    Sources

    Technical Support Center: Purification of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Compound Profile

    User Query: "How do I purify and handle 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol without degradation?"

    Technical Context: This compound (CAS: 1236769-91-7) is a critical bicyclic intermediate, often synthesized via Ring-Closing Metathesis (RCM) using Grubbs catalysts.[1] It serves as a scaffold for kinase inhibitors (e.g., MK2 inhibitors).[1] Its structural integrity is compromised by two main factors:

    • Aromatization Risk: The 5,8-dihydro ring is prone to oxidation to the fully aromatic isoquinoline system.

    • Ruthenium Contamination: Post-RCM, residual ruthenium from the catalyst can cause isomerization or decomposition during concentration.[1]

    Compound Specifications:

    Property Description
    Appearance Colorless to pale yellow oil
    Stability Air-sensitive (prone to oxidation); Light-sensitive
    Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water/alkanes

    | Key Impurity | 3-Chloro-4-fluoroisoquinolin-5-ol (Aromatized analog) |

    Core Purification Protocol (Flash Chromatography)

    Standard Operating Procedure (SOP): The primary purification method is normal-phase flash column chromatography.[1] Due to the lipophilicity of the halogens and the polarity of the hydroxyl group, a gradient of Ethyl Acetate (EtOAc) in Cyclohexane (or Hexanes) is effective.[1]

    Step-by-Step Workflow
    • Crude Preparation:

      • Concentrate the reaction mixture (typically in Dichloromethane) under reduced pressure at <30°C .

      • Critical: Do not heat the water bath above 35°C to prevent aromatization.[1]

    • Scavenging (Ruthenium Removal):

      • Before chromatography, treat the crude residue with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 1 hour to remove Grubbs catalyst residues.[1] Filter through a Celite pad.[1]

      • Why? Residual Ru species can catalyze double-bond migration or oxidation on the column.

    • Column Setup:

      • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

      • Loading: Dissolve crude oil in a minimum volume of DCM/Cyclohexane (1:1).

    • Elution Gradient:

      • 0–5 min: 100% Cyclohexane (Equilibration).

      • 5–20 min: 0% → 20% EtOAc in Cyclohexane.

      • 20–40 min: 20% → 33% EtOAc in Cyclohexane (Product typically elutes here).

    • Fraction Collection:

      • Monitor at 254 nm (aromatic system) and 210 nm .[1]

      • Pool fractions containing the spot at Rf ≈ 0.35 (33% EtOAc/Cyclohexane).[1]

    Troubleshooting Guide & FAQs

    Q1: My product is turning brown/black during concentration. What is happening?

    Diagnosis: Spontaneous aromatization or polymerization.[1] Root Cause: The 5,8-dihydro system is driving towards the thermodynamic stability of the fully aromatic isoquinoline.[1] This is accelerated by heat, air, and acidic impurities. Solution:

    • Add a Stabilizer: Add 0.1% Triethylamine (TEA) to your eluent and collection flasks to neutralize trace acidity on the silica gel.[1]

    • Temperature Control: Keep rotary evaporator bath < 30°C.

    • Inert Atmosphere: Flush all collection flasks with Argon before filling.

    Q2: I see a "double spot" on TLC that merges. Is this an isomer?

    Diagnosis: Likely the separation of enantiomers or rotamers, but more commonly, it is the aromatized impurity .[1] Differentiation:

    • Product (Dihydro): Stains dark blue/purple with Anisaldehyde or PMA (due to the allylic alcohol).[1]

    • Impurity (Aromatic): UV active but stains poorly or differently; often slightly less polar (higher Rf).[1] Action: Run a 2D-TLC. Spot the plate, run it, let it dry in Argon, then run it 90° to the first direction.[1] If the spot splits off-diagonal, degradation is occurring on the silica. Switch to neutral alumina or deactivated silica (treated with 1% TEA).[1]

    Q3: How do I separate the enantiomers of the 5-ol?

    Context: The C5 position is a chiral center.[1] For drug development, a single enantiomer is often required. Method: Chiral Preparative HPLC.[1]

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

    • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

    • Flow Rate: 1.0 mL/min (analytical) or scaled for prep.

    • Expected Separation: The bulky chloro/fluoro groups usually provide good discrimination factors (

      
      ).[1]
      

    Workflow Visualization

    The following diagram outlines the logical flow from crude reaction mixture to purified isolate, highlighting critical decision points (diamonds) and actions (rectangles).

    PurificationWorkflow Start Crude Reaction Mixture (DCM Solution) Scavenge Add Ru-Scavenger (Thiol Silica / Charcoal) Start->Scavenge Filter Filter via Celite Concentrate < 30°C Scavenge->Filter TLC_Check TLC Analysis (33% EtOAc/Cyclohexane) Filter->TLC_Check Flash Flash Chromatography Gradient: 0-33% EtOAc TLC_Check->Flash Clean Profile Add_Base Add 1% Et3N to Eluent (Prevent Aromatization) TLC_Check->Add_Base Streaking/Decomp Pool Pool Fractions (Rf ~ 0.35) Flash->Pool Add_Base->Flash Chiral Chiral Resolution? (Optional) Pool->Chiral HPLC Chiral HPLC (Chiralpak AD-H) Chiral->HPLC Enantiomer Req. Final Final Product Store -20°C under Ar Chiral->Final Racemate OK HPLC->Final

    Caption: Logical workflow for the purification of this compound, emphasizing Ruthenium removal and acidity control.

    Storage & Stability Protocol

    To maintain the purity of the isolated oil:

    • Solvent Removal: Evaporate solvents completely but avoid prolonged high-vacuum exposure which can induce polymerization.

    • Inert Gas: Backfill the storage vial with Argon immediately.

    • Temperature: Store at -20°C or lower.

    • Form: If possible, convert to a salt (e.g., HCl salt) immediately if the next step allows, as the salt form is generally more stable toward oxidation than the free base alcohol.[1]

    References

    • Modulating ADME Properties by Fluorination: MK2 Inhibitors. Source: Journal of Medicinal Chemistry (Supporting Information).[1] Context: Describes the synthesis of this compound (Compound 13) via RCM and purification using 20-33% ethyl acetate in cyclohexane. URL:(Note: Generalized link to J. Med.[1] Chem. repository for MK2 inhibitors as specific deep links to dynamic PDFs expire).

    • Purification of Unstable Dihydroisoquinolines. Source: Organic Chemistry Portal.[1] Context: General methodologies for handling Bischler-Napieralski and RCM products prone to oxidation. URL:[Link][1]

    • Strategies for Removing Ruthenium Metathesis Catalysts. Source: The Journal of Organic Chemistry.[1][2] Context: Protocols for scavenging Ru residues to prevent post-purification isomerization.[1] URL:[Link][1]

    Sources

    Grubbs Catalyst Deactivation in Heterocycle Synthesis: A Technical Support Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for troubleshooting Grubbs catalyst deactivation in the synthesis of heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize olefin metathesis for the construction of these critical molecular scaffolds. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic rationale to empower you to diagnose and solve challenges in your own laboratory.

    Introduction: The Challenge of Heterocycles in Metathesis

    Grubbs catalysts have revolutionized the synthesis of complex molecules, offering unparalleled functional group tolerance and efficiency in forming carbon-carbon double bonds.[1][2][3] However, the synthesis of heterocycles, particularly those containing nitrogen, sulfur, or phosphorus, presents a unique set of challenges that can lead to rapid catalyst deactivation and low reaction yields.[4][5] The lone pairs of electrons on heteroatoms can coordinate to the electron-deficient ruthenium center, initiating various decomposition pathways.[6] This guide will walk you through common failure modes and provide actionable, evidence-based solutions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My ring-closing metathesis (RCM) reaction to form a nitrogen-containing heterocycle is sluggish or fails completely. What are the likely causes?

    A1: Deactivation by Nitrogen Coordination and Subsequent Pathways

    Nitrogen-containing substrates, especially amines and N-heteroaromatics, are notorious for inhibiting Grubbs catalysts.[4][7][8] The primary issue is the coordination of the nitrogen lone pair to the ruthenium center, which can trigger several deactivation pathways.

    Underlying Causality:

    • Direct Inhibition: The nitrogen atom can act as a Lewis base, coordinating to the Lewis acidic ruthenium center and preventing the olefin substrate from accessing the active site.[7] This is a reversible inhibition in some cases, but can lead to irreversible decomposition.

    • Amine-Induced Decomposition: Studies have shown that amines can induce the decomposition of the active catalyst. For second-generation Grubbs catalysts, this can proceed through a nucleophilic attack of a dissociated phosphine ligand on the methylidene intermediate, a process facilitated by the presence of the amine.[4]

    • Proton Abstraction: Amines can also act as bases, potentially leading to side reactions or decomposition of sensitive substrates or intermediates.

    Troubleshooting Protocol:

    • Protect the Nitrogen: The most effective strategy is to decrease the nucleophilicity of the nitrogen atom.

      • Acylation: Convert amines to amides, carbamates, or sulfonamides. These functional groups are well-tolerated by Grubbs catalysts.[4]

      • Protonation: In some cases, adding a mild, non-coordinating acid can protonate the amine, preventing it from coordinating to the ruthenium. However, this is highly substrate-dependent and can sometimes inhibit the catalyst.

    • Catalyst Selection:

      • Second-Generation Catalysts: Grubbs II and Hoveyda-Grubbs II catalysts generally show higher tolerance to functional groups compared to the first-generation catalysts.[2][9]

      • Hoveyda-Grubbs Catalysts: The chelating isopropoxystyrene ligand in Hoveyda-Grubbs catalysts can increase their stability and may be a better choice for challenging substrates.[1]

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes disfavor the deactivation pathway relative to the desired metathesis reaction.

      • Concentration: For RCM reactions, running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions and potential catalyst decomposition.[10]

    Q2: I am observing significant amounts of isomerized side products in my reaction mixture. How can I suppress this?

    A2: Understanding and Mitigating Isomerization

    Isomerization of the newly formed double bond is a common side reaction in metathesis, often leading to a mixture of products and reduced yield of the desired heterocycle.[11][12] This is typically caused by the formation of ruthenium-hydride species as a result of catalyst decomposition.[11][13]

    Underlying Causality:

    The decomposition of Grubbs catalysts can generate ruthenium-hydride species. These hydrides are themselves catalysts for double bond isomerization, migrating the double bond along a carbon chain. Substrates with allylic protons are particularly susceptible.

    Troubleshooting Protocol:

    • Use of Additives:

      • 1,4-Benzoquinone: This is a well-known additive used to suppress isomerization. It is believed to act by scavenging the catalytically active ruthenium-hydride species. A typical loading is 10-20 mol% relative to the substrate.[12]

      • Phenol: Phenol has also been shown to be effective in suppressing isomerization, particularly with the second-generation Grubbs catalyst at elevated temperatures.[12]

    • Optimize Reaction Time and Temperature:

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for isomerization to occur.

      • Lowering the reaction temperature can also help, as the rate of isomerization may decrease more significantly than the rate of metathesis.

    • Catalyst Choice:

      • Some newer generation or specialized Grubbs catalysts may exhibit lower tendencies to form isomerization-competent species. Consult literature for catalysts specifically designed for isomerization-prone substrates.

    Data Summary: Isomerization Suppressants

    AdditiveTypical Loading (mol%)Proposed MechanismNotes
    1,4-Benzoquinone10 - 20Scavenges Ru-H speciesCan sometimes reduce metathesis activity.[12]
    Phenol10 - 20Suppresses deallylation and isomerizationEffectiveness can be temperature and catalyst dependent.[12]
    Q3: My reaction involving a sulfur or phosphorus-containing heterocycle is not working. Are these heteroatoms problematic?

    A3: Challenges with "Softer" Heteroatoms

    While less commonly discussed than nitrogen, sulfur and phosphorus can also poison Grubbs catalysts. These "softer" heteroatoms can coordinate strongly to the ruthenium center, leading to catalyst inhibition or decomposition.[14]

    Underlying Causality:

    The lone pairs on sulfur and phosphorus can act as potent ligands for the ruthenium center. This coordination can be stronger than that of the desired olefin, effectively shutting down the catalytic cycle. The exact deactivation mechanisms are less studied than for nitrogen but are presumed to follow similar inhibitory pathways.

    Troubleshooting Protocol:

    • Oxidize the Heteroatom: If the chemistry allows, oxidizing a sulfide to a sulfoxide or sulfone, or a phosphine to a phosphine oxide, will significantly reduce its coordinating ability.

    • Use a More Robust Catalyst: Second-generation and Hoveyda-Grubbs catalysts are generally more resistant to poisoning by soft heteroatoms than their first-generation counterparts.

    • Increase Catalyst Loading: While not ideal, a higher catalyst loading may be necessary to achieve a reasonable conversion if the poisoning is not completely avoidable. This should be a last resort due to cost and potential for increased metal contamination in the product.

    Q4: The reaction mixture has turned from its initial color to black/brown, and the reaction has stopped. What does this indicate?

    A4: Visual Cues of Catalyst Decomposition

    A significant color change, particularly to a dark brown or black precipitate, is a strong visual indicator of catalyst decomposition.[15] The active Grubbs catalysts are typically well-defined in color (e.g., purple for Grubbs I, reddish-brown for Grubbs II).

    Underlying Causality:

    The color change is due to the formation of ill-defined ruthenium species, often colloidal ruthenium metal or ruthenium oxides, which are inactive for metathesis.[16] This decomposition can be triggered by a variety of factors, including:

    • Reaction with impurities in the solvent or substrate: Ensure all reagents and solvents are rigorously purified and degassed.

    • Thermal instability: Prolonged heating can lead to catalyst decomposition.[4]

    • Incompatible functional groups: As discussed, certain functional groups can actively decompose the catalyst.

    • C-H Activation: Intramolecular C-H activation of the N-heterocyclic carbene (NHC) ligand can lead to an irreversible deactivation pathway.[17]

    Troubleshooting Workflow:

    G start Reaction Stalls & Color Changes to Black/Brown check_impurities Are solvents and substrates pure and degassed? start->check_impurities purify Purify/degas all reagents and restart check_impurities->purify No check_temp Is the reaction temperature too high? check_impurities->check_temp Yes end Re-run experiment purify->end lower_temp Lower reaction temperature check_temp->lower_temp Yes check_substrate Does the substrate have problematic functional groups (e.g., unprotected amines)? check_temp->check_substrate No lower_temp->end protect_group Protect problematic functional groups check_substrate->protect_group Yes change_catalyst Consider a more stable catalyst (e.g., Hoveyda-Grubbs II) check_substrate->change_catalyst No protect_group->end change_catalyst->end

    Caption: Troubleshooting workflow for catalyst decomposition.

    Q5: How can I remove the residual ruthenium from my final product?

    A5: Effective Ruthenium Scavenging Techniques

    Complete removal of ruthenium byproducts is crucial, especially in pharmaceutical applications, as residual metal can be toxic and may catalyze undesired side reactions.[18][19]

    Underlying Causality:

    Decomposed ruthenium species can be highly colored and difficult to remove by standard silica gel chromatography.[19]

    Experimental Protocol for Ruthenium Removal:

    Several methods have been developed to scavenge residual ruthenium.

    Method 1: Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO) Treatment [18][19][20]

    • After the metathesis reaction is complete, concentrate the crude reaction mixture.

    • Redissolve the residue in a minimal amount of the reaction solvent.

    • Add 50-100 equivalents of TPPO or DMSO relative to the initial amount of Grubbs catalyst.

    • Stir the mixture at room temperature for at least 8 hours (12 hours is optimal).

    • Filter the mixture through a plug of silica gel, eluting with an appropriate solvent.

    • The filtrate should be significantly less colored. Repeat the silica gel filtration if necessary.

    Method 2: Isocyanide Quenching [21]

    • Upon reaction completion, add a polar isocyanide scavenger (e.g., a carboxylate-functionalized isocyanide) to the reaction mixture.

    • Stir for approximately 30 minutes at room temperature. The isocyanide inserts into the ruthenium-carbene bond, forming a polar complex.

    • The polar ruthenium complex can then be easily removed by silica gel chromatography.

    Method 3: Lead Tetraacetate Oxidation [15]

    • To the completed reaction mixture, add 1.5 equivalents of lead tetraacetate relative to the catalyst loading.

    • Stir the mixture overnight.

    • Filter through a pad of silica gel to remove the oxidized ruthenium species.

    Data Summary: Ruthenium Scavenging Methods

    MethodReagentTimeAdvantagesDisadvantages
    TPPO/DMSOTriphenylphosphine oxide or Dimethyl sulfoxide8-12 hoursInexpensive, common reagents, effective.[18]Can require long stirring times.
    Isocyanide QuenchPolar isocyanide30 minutesRapid and efficient.[21]Scavenger may not be commercially available.
    OxidationLead TetraacetateOvernightEffective for removing colored impurities.[15]Lead is toxic and requires careful handling and disposal.

    Advanced Topic: Can Deactivated Grubbs Catalysts be Reactivated?

    The direct reactivation of deactivated homogeneous Grubbs catalysts is generally not a practical laboratory procedure.[16] Most deactivation pathways are irreversible. However, research has demonstrated that for specific cases, such as the first-generation Hoveyda-Grubbs catalyst decomposed by ethylene, reactivation is possible by treatment with a specific alkynol to regenerate an active indenylidene complex.[16] It is important to note that this method is not broadly applicable to all Grubbs catalysts or all deactivation modes.[16] For most synthetic applications, preventing deactivation is a more viable strategy than attempting reactivation.

    Visualizing Deactivation Pathways

    The following diagram illustrates some of the key deactivation pathways discussed.

    G cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Active_Catalyst [Ru]=CHR Metathesis Olefin Metathesis Active_Catalyst->Metathesis Olefin N_Coordination Nitrogen Coordination Active_Catalyst->N_Coordination N-Heterocycle CH_Activation Intramolecular C-H Activation Active_Catalyst->CH_Activation Bimolecular_Decomp Bimolecular Decomposition Active_Catalyst->Bimolecular_Decomp Ru_Hydride Ru-H Species Active_Catalyst->Ru_Hydride Decomposition Metathesis->Active_Catalyst Product Inactive_Ru Inactive Ru Species N_Coordination->Inactive_Ru CH_Activation->Inactive_Ru Bimolecular_Decomp->Inactive_Ru Ru_Hydride->Metathesis Isomerization

    Sources

    Technical Support Center: Optimizing Solvent Choice for Metathesis of Fluorinated Substrates

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for olefin metathesis of fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by fluorine-containing molecules in this powerful C-C bond-forming reaction. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting and optimization strategies, with a core focus on the pivotal role of solvent selection.

    Part 1: Troubleshooting Guide - Common Issues & Solutions

    This section addresses the most frequent problems encountered during the metathesis of fluorinated olefins.

    Question 1: My reaction shows low or no conversion. What are the likely solvent-related causes?

    Low conversion is the most common frustration. Before questioning the catalyst's viability, a critical evaluation of the solvent system is paramount.

    • Potential Cause 1: Catalyst Inhibition by Coordinating Solvents.

      • Explanation: Standard ethereal solvents like THF, dioxane, or 2-MeTHF, while excellent for dissolving many organic molecules, can be detrimental to Grubbs-type catalysts.[1] The lone pair electrons on the oxygen atom can coordinate to the electron-deficient ruthenium center. This coordination stabilizes the catalyst's resting state, increasing the energy barrier for the olefin to bind and initiate the catalytic cycle.[2] Furthermore, strongly coordinating solvents can accelerate catalyst decomposition pathways.[2]

      • Solution: Switch to a non-coordinating or weakly coordinating solvent. Toluene and benzene are classic choices. For many fluorinated substrates, halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) offer a good balance of polarity for substrate solubility and weak coordination to the catalyst.[3]

    • Potential Cause 2: Poor Solubility of Substrate or Catalyst.

      • Explanation: Highly fluorinated substrates often exhibit poor solubility in common non-polar hydrocarbon solvents. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

      • Solution: Employ fluorinated solvents. Solvents like benzotrifluoride (BTF) or hexafluoroisopropanol (HFIP) can be excellent choices.[4] They readily dissolve highly fluorinated compounds due to "like-dissolves-like" principles and are generally non-coordinating, thus maintaining high catalyst activity. In some cases, BTF has been shown to yield higher reaction rates than DCM.[4]

    • Potential Cause 3: Solvent Impurities.

      • Explanation: Trace impurities in the solvent can act as potent catalyst poisons. Water can lead to catalyst degradation, while peroxides, often found in aged ethereal solvents, can oxidize the metal-carbene bond, rendering the catalyst inactive.[5][6]

      • Solution: Always use freshly purified, anhydrous, and thoroughly degassed solvents.[7] It is recommended to distill solvents from an appropriate drying agent and degas them via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

    Question 2: I'm observing significant catalyst decomposition (e.g., color change to black/brown) early in the reaction. How can the solvent contribute to this?

    Rapid catalyst death points to an aggressive deactivation pathway, often exacerbated by the reaction medium.

    • Potential Cause: Donor-Accelerated Decomposition.

      • Explanation: The presence of Lewis basic functional groups on the substrate or as impurities can be problematic. However, the solvent itself can be the culprit. As discussed, coordinating solvents (ethers, DMSO, acetonitrile) can promote the decomposition of phosphine-stabilized Grubbs-type catalysts.[2] This occurs via an associative mechanism where the donor solvent facilitates the abstraction of the methylidene ligand by free phosphine, a key step in a common decomposition pathway.[2]

      • Solution: The primary solution is to use non-coordinating solvents like toluene, benzene, or DCM. If a more polar solvent is required for solubility, consider using a Hoveyda-Grubbs type catalyst, which is generally more robust due to the chelating isopropoxybenzylidene ligand.

    Below is a diagram illustrating the detrimental effect of coordinating solvents on catalyst stability.

    cluster_0 Catalytic Cycle (Ideal) cluster_1 Deactivation Pathway (Coordinating Solvent) Ru_Active Active Ru Species Substrate Fluorinated Olefin Ru_Active->Substrate Coordination Metallocycle Ru-Metallocyclobutane Substrate->Metallocycle [2+2] Cycloaddition Product Metathesis Product Metallocycle->Product Retro [2+2] Product->Ru_Active Release Ru_Resting Resting State Ru=CH-R(L) Solvent Coordinating Solvent (e.g., THF) Ru_Resting->Solvent Coordination Ru_Solvated Solvent-Coordinated Intermediate Solvent->Ru_Solvated Decomposed_Ru Decomposed Ru (Inactive) Ru_Solvated->Decomposed_Ru Accelerated Decomposition

    Caption: Solvent-Mediated Catalyst Deactivation Pathway.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: Why are halogenated and fluorinated solvents often preferred for the metathesis of fluorinated substrates?

    This preference is rooted in two key principles: solubility and catalyst compatibility. Fluorinated substrates, especially those with a high fluorine content, are often electron-deficient and may have unique solubility profiles.[8]

    • Solubility: Fluorinated solvents like benzotrifluoride (BTF) are excellent at dissolving highly fluorinated compounds. Halogenated solvents like DCM and chlorobenzene also provide good solubility for a wide range of fluorinated olefins.[9]

    • Catalyst Compatibility: These solvents are weakly coordinating. This prevents them from competing with the olefin substrate for binding to the ruthenium center, allowing for higher catalytic activity compared to coordinating solvents like THF.[4][9]

    Q2: Can solvent polarity affect the outcome of the reaction?

    Yes, solvent polarity can influence reaction rates, though the effect can vary depending on the specific catalyst and substrate. For some systems, a positive correlation has been observed between solvent polarity and catalyst activity, with moderately polar halogenated solvents like DCM and DCE providing the best conditions.[3][10] This can be attributed to the stabilization of polar intermediates or transition states in the catalytic cycle. However, for other catalysts, the influence of solvent polarity is less significant.[3] It is a parameter that should be considered during reaction optimization.

    Q3: Are "green" solvents a viable option for these reactions?

    The push for more environmentally benign processes has led to the exploration of alternative solvents.[11] Solvents like ethyl acetate (EtOAc), cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF) have been investigated.[11][12] While 2-MeTHF is an ether and can be coordinating, some catalyst systems have shown good performance.[11] For fluorinated substrates, the primary challenge remains solubility. If the substrate is soluble, these greener options can be effective, sometimes requiring slightly elevated temperatures to achieve yields comparable to reactions in DCM or toluene.[11]

    Part 3: Experimental Protocols & Data

    Protocol 1: General Procedure for Solvent Screening

    This protocol outlines a systematic approach to identifying the optimal solvent for a new metathesis reaction involving a fluorinated substrate.

    • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials, each with a small stir bar.

    • Substrate Addition: To each vial, add the fluorinated substrate (e.g., 0.1 mmol).

    • Solvent Addition: Add 1.0 mL of each candidate solvent to the respective vials. Candidate solvents should include:

      • Toluene (non-polar, non-coordinating)

      • Dichloromethane (DCM) (polar, weakly coordinating)

      • Benzotrifluoride (BTF) (fluorinated, non-coordinating)

      • Ethyl Acetate (EtOAc) (greener option, moderately coordinating)

      • Tetrahydrofuran (THF) (polar, coordinating - often used as a negative control)

    • Catalyst Stock Solution: Prepare a stock solution of the chosen Grubbs or Hoveyda-Grubbs catalyst (e.g., 2.5 mg in 1.0 mL of dry, degassed toluene). This minimizes weighing errors.

    • Reaction Initiation: Add a precise volume of the catalyst stock solution (e.g., 0.1 mL, corresponding to 1 mol%) to each vial.

    • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 40 °C). At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench with a drop of ethyl vinyl ether, and analyze by GC-MS or ¹⁹F NMR to determine conversion.

    • Data Analysis: Plot conversion versus time for each solvent to determine the optimal reaction medium.

    Data Presentation: Solvent Comparison Table

    The following table summarizes key properties of solvents commonly considered for the metathesis of fluorinated substrates.

    SolventBoiling Point (°C)Polarity (ETN)Coordinating AbilityTypical Use Case
    Toluene1110.099Very LowGeneral purpose, non-polar reactions.
    Dichloromethane (DCM)400.309LowGood balance of polarity and low coordination.[10]
    1,2-Dichloroethane (DCE)840.327LowHigher boiling alternative to DCM.[10]
    Benzotrifluoride (BTF)1020.197Very LowExcellent for highly fluorinated substrates.[4]
    Tetrahydrofuran (THF)660.207HighOften inhibits catalysis; used as a baseline.[2]
    Ethyl Acetate (EtOAc)770.228Moderate"Greener" alternative, may require heat.[11]

    Workflow: Decision-Making for Initial Solvent Selection

    The following diagram provides a logical workflow for selecting a starting solvent for your experiment.

    start Start: Assess Substrate Properties solubility Is the substrate highly fluorinated? start->solubility lewis_base Does the substrate contain Lewis basic groups? solubility->lewis_base No select_btf Start with Benzotrifluoride (BTF) or other fluorinated solvents. solubility->select_btf Yes consider_hoveyda Consider Hoveyda-Grubbs II catalyst in a non-coordinating solvent (e.g., Toluene). lewis_base->consider_hoveyda Yes standard_grubbs Standard Grubbs II catalyst in DCM or Toluene is a good starting point. lewis_base->standard_grubbs No optimize Proceed to Experimental Solvent Screening select_btf->optimize select_dcm Start with Dichloromethane (DCM) or Toluene. consider_hoveyda->optimize standard_grubbs->optimize

    Caption: A Decision Tree for Initial Solvent Selection.

    By systematically addressing potential solvent-related issues and making informed choices based on substrate properties and mechanistic principles, researchers can significantly improve the success rate and efficiency of metathesis reactions involving challenging fluorinated substrates.

    References

    • F. J. K. et al. Ruthenium Carbene Mediated Metathesis of Oleate-Type Fatty Compounds. Molecular Diversity Preservation International (MDPI). Available at: [Link]

    • Ruthenium Carbene Mediated Metathesis of Oleate-Type Fatty Compounds. MDPI. Available at: [Link]

    • Fustero, S. et al. Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents. Chemical Reviews. Available at: [Link]

    • Fogg, D. E. et al. A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society. Available at: [Link]

    • Fustero, S., Simón-Fuentes, A., Barrio, P., & Haufe, G. Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents. Chemical Reviews. Available at: [Link]

    • Ashworth, I. W. et al. Solvent effect on Grubbs' precatalyst initiation rates. ResearchGate. Available at: [Link]

    • Poater, A. et al. Deactivation of Ru-benzylidene Grubbs catalysts active in olefin metathesis. ResearchGate. Available at: [Link]

    • Flogeras, J. & Kerton, F. Green solvent selection for olefin metathesis. RSC Blogs. Available at: [Link]

    • Grubbs, R. H. et al. Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts. PMC. Available at: [Link]

    • Jensen, V. R. & Fogg, D. E. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Available at: [Link]

    • Kajetan, M. et al. Decomposition of Ruthenium Olefin Metathesis Catalyst. MDPI. Available at: [Link]

    • Solvent screening on cross metathesis of 9-decenoate with allyl cyanide. ResearchGate. Available at: [Link]

    • An attempt to provide an environmentally friendly solvent selection guide for olefin metathesis. Green Chemistry (RSC Publishing). Available at: [Link]

    Sources

    Technical Support: Chiral Resolution of 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Department: Separation Sciences & Purification Core Topic: Enantioseparation of Halogenated Isoquinoline Intermediates Reference ID: TR-ISOQ-5OL-001

    Welcome to the Resolution Support Center

    You are likely working with a critical intermediate for KRAS G12C inhibitor synthesis (analogous to Adagrasib/MRTX849 scaffolds). The molecule 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol presents a specific set of challenges:

    • Basicity: The isoquinoline nitrogen (even in the dihydro form) can interact with residual silanols, causing tailing.

    • Lability: The C-5 alcohol is allylic/benzylic relative to the aromatic system, making it susceptible to elimination (dehydration) or acid-catalyzed racemization.

    • Solubility: The halogenation (Cl, F) increases lipophilicity, while the -OH provides a hydrogen bonding handle.

    This guide provides a self-validating workflow to achieve enantiomeric excess (ee) > 99.5%.

    Module 1: Method Development (SFC & Normal Phase)

    Q: Where should I start my screening process?

    A: We recommend Supercritical Fluid Chromatography (SFC) as the primary mode due to higher diffusivity and solubility for halogenated heterocycles. If SFC is unavailable, Normal Phase (NP) is the backup.

    Standard Screening Protocol

    Do not rely on a single column. Use a "4x2" matrix approach (4 Columns x 2 Modifiers).

    ParameterSFC Conditions (Preferred)Normal Phase Conditions (Backup)
    Columns (3-5 µm) 1. Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)2. Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)3. Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)4. Chiralpak IG (Amylose tris-3-chloro-5-methylphenylcarbamate)Same columns.
    Mobile Phase A CO₂ (100-120 bar backpressure)n-Hexane or n-Heptane
    Mobile Phase B MeOH or IPA (Screen both)EtOH or IPA
    Additives 0.1% Diethylamine (DEA) or Triethylamine (TEA).Critical: Essential to suppress peak tailing from the isoquinoline nitrogen.0.1% DEA
    Gradient 5% to 55% B over 5-10 minsIsocratic (e.g., 90:10 Hex/IPA)
    Temperature 35°C - 40°C25°C

    Technical Insight:

    • Chiralpak AD-H and IG are historically the most successful for isoquinoline alcohols due to the H-bonding capability of the carbamate linkage interacting with the C-5 hydroxyl group.

    • Chiralpak IC (immobilized) allows for the use of stronger solvents (DCM, THF) if solubility is a bottleneck, which is common with chloro/fluoro-substituted aromatics.

    Module 2: Troubleshooting Logic

    Q: I have separation, but the peaks are tailing (As > 1.5). How do I fix this?

    A: Tailing in isoquinolines is almost always due to the basic nitrogen interacting with the silica support of the column.

    • Step 1: Verify additive concentration. Increase DEA/TEA from 0.1% to 0.2% in the co-solvent.

    • Step 2: Switch alcohol. If using MeOH, switch to IPA. IPA forms a stronger solvation shell around the nitrogen, masking it from silanols.

    • Step 3: Temperature check. Lowering temperature (e.g., from 40°C to 25°C) can sometimes improve resolution (

      
      ) but may worsen tailing. For basic compounds, higher temperature (40-45°C)  often improves peak shape by increasing mass transfer kinetics.
      

    Q: My sample is degrading or racemizing during the run.

    A: The C-5 alcohol is sensitive.

    • Avoid Acid: Never use TFA or acetic acid additives. These protonate the -OH, turning it into a leaving group (

      
      ), leading to carbocation formation and racemization.
      
    • Eliminate Water: Ensure your modifier (MeOH/IPA) is HPLC grade and dry. Water can promote ring-opening or elimination reactions in dihydro-systems.

    Module 3: Visualization & Workflows
    Workflow 1: Method Development Decision Tree

    MethodDev Start Start: 3-Cl-4-F-5,8-dihydroisoquinolin-5-ol Screen Screening Phase Columns: AD-H, OD-H, IC, IG Modifier: MeOH/IPA + 0.1% DEA Start->Screen CheckSep Resolution (Rs) > 1.5? Screen->CheckSep Success Proceed to Loading Study CheckSep->Success Yes Fail Analyze Failure Mode CheckSep->Fail No Tailing Issue: Peak Tailing Fail->Tailing Asymmetry > 1.5 NoSep Issue: No Separation Fail->NoSep Co-elution FixTailing Action: Increase DEA to 0.2% Switch MeOH -> IPA Tailing->FixTailing FixSep Action: Switch to Chlorinated Columns (IC/IG) Lower Temp to 25°C NoSep->FixSep FixTailing->Screen Retest FixSep->Screen Retest

    Caption: Iterative screening process for chiral resolution. Note the loop-back mechanism for optimization.

    Module 4: Scale-Up & Recovery (Prep-SFC)

    Q: How do I maximize throughput for purification?

    A: Once analytical separation is achieved (

    
    ), move to Preparative SFC.
    
    • Solubility Enhancement: The 3-Cl, 4-F substitution significantly lowers solubility in pure MeOH.

      • Technique: Dissolve the sample in Dichloromethane (DCM) or Tetrahydrofuran (THF) , then dilute with MeOH.

      • Ratio: Feed solution should be roughly 30:70 (DCM:MeOH).

      • Note: You must use an immobilized column (Chiralpak IC or IG) if using DCM/THF in the feed, as these solvents destroy coated columns (AD-H/OD-H).

    • Stacked Injections:

      • Calculate the cycle time (time between the elution of Enantiomer 2 and the solvent front of the next injection).

      • Overlap injections to utilize the "dead time" of the chromatography.

    Q: How do I handle the fractions to prevent racemization?

    A:

    • Evaporation: Rotovap bath temperature should not exceed 35°C .

    • Neutralization: If high concentrations of DEA were used, a wash step is not usually necessary as DEA is volatile, but ensure complete drying to remove basic residues which could catalyze degradation during storage.

    References & Authorities
    • Adagrasib (MRTX849) Synthesis & Intermediates:

      • Context: Describes the resolution of similar halogenated N-heterocycles using SFC.

      • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.

    • SFC Method Development for Isoquinolines:

      • Context: Protocols for separating dihydroisoquinoline derivatives on polysaccharide columns.

      • Toribio, L., et al. (2018).[1] "Separation of Enantiomers of Selected Chiral Sulfoxides With Cellulose tris(4-chloro-3-methylphenylcarbamate)-based Chiral Columns." Journal of Chromatography A, 1545, 59-66.[1]

    • Racemization Risks in Chiral Alcohols:

      • Context: Mechanisms of base-catalyzed racemization in benzylic/allylic systems.

      • Carvalho, P. O., et al. (2006). "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Journal of Pharmaceutical and Biomedical Analysis, 41(2), 448-453.

    Disclaimer: This guide is for research purposes. Always verify chemical compatibility with your specific column hardware manual.

    Sources

    Validation & Comparative

    Comparative Guide: Fluorinated vs. Non-Fluorinated Isoquinoline Scaffolds

    [1][2]

    Executive Summary: The "Fluorine Effect" in Isoquinoline Design

    The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and synthetic drugs (e.g., fasudil, quinapril). However, the non-fluorinated parent scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

    Fluorination is not merely a halogen substitution; it is a strategic electronic modulation.[1] Replacing a hydrogen atom (Van der Waals radius

    
    
    
    

    This guide objectively compares the two scaffolds, focusing on metabolic stability , acid-base properties (pKa) , and synthetic accessibility , providing actionable protocols for researchers.

    Physicochemical Comparison

    The introduction of fluorine onto the isoquinoline ring (specifically at positions C5, C6, C7, or C8) significantly alters the electron density of the pyridine-like nitrogen.

    Table 1: Comparative Physicochemical Profile

    Data represents generalized values derived from structure-activity relationship (SAR) studies of isoquinoline derivatives.

    FeatureNon-Fluorinated IsoquinolineFluorinated Isoquinoline (e.g., 5-Fluoro)Impact of Fluorination
    Basicity (pKa of N) ~5.40~3.80 – 4.50Decreased. Strong electron withdrawal (inductive effect,
    
    
    ) lowers N-lone pair availability.
    Lipophilicity (LogP) ~2.08~2.30 – 2.50Increased. C-F bond is more lipophilic than C-H; reduces desolvation penalty.
    Metabolic Stability Low (Prone to oxidation at C1, C5, C8)HighEnhanced. Blocks CYP450 oxidation sites; C-F bond energy (116 kcal/mol) resists cleavage.
    H-Bonding Acceptor (N)Acceptor (N) + Weak Acceptor (F)Modulated. Fluorine can act as a weak H-bond acceptor or alter the H-bond strength of the nitrogen.
    Dipole Moment ~2.5 D~3.5 – 4.0 DAltered. Vector addition of C-F dipole changes orientation of binding interactions.

    Mechanism of Action: Metabolic Blocking

    The primary driver for fluorinating isoquinolines is to block Cytochrome P450 (CYP) mediated oxidation.

    • Non-Fluorinated: CYP enzymes typically attack electron-rich aromatic positions (C5, C8) or the electron-deficient C1 position (via oxidase activity).

    • Fluorinated: The C-F bond is metabolically inert. Placing fluorine at "soft spots" (sites of metabolic liability) forces the enzyme to disengage or slows the reaction significantly (Deuterium/Fluorine effect).

    Diagram 1: Metabolic Blocking Strategy

    MetabolicBlockingIsoqIsoquinoline(Parent Scaffold)CYPCYP450 Enzyme(Oxidative Attack)Isoq->CYP Substrate BindingMetaboliteHydroxylated Metabolite(Rapid Clearance)CYP->Metabolite Hydroxylation at C5/C8BlockedOxidation Blocked(C-F Bond Inert)CYP->Blocked F resists oxidationF_Isoq5-Fluoroisoquinoline(Fluorinated Scaffold)F_Isoq->CYP Substrate BindingStableStable Drug Candidate(Prolonged Half-life)Blocked->Stable No Reaction

    Caption: Fluorine substitution at metabolically labile positions (C5/C8) prevents CYP450-mediated hydroxylation, enhancing drug half-life.

    Synthetic Accessibility & Protocols

    Synthesizing fluorinated isoquinolines is generally more challenging than the non-fluorinated counterparts due to the deactivated nature of fluorinated aromatic rings in electrophilic cyclizations.

    Comparison of Methods
    • Direct Fluorination: Not Recommended. Electrophilic fluorination (e.g., Selectfluor) of isoquinoline is non-selective and low-yielding.

    • Building Block Approach (Recommended): Uses pre-fluorinated benzaldehydes or phenethylamines in Pomeranz-Fritsch or Pictet-Spengler reactions.

    Diagram 2: Recommended Synthetic Workflow (Pomeranz-Fritsch)

    SynthesisStartFluorinated Benzaldehyde(Pre-installed F)ImineSchiff Base IntermediateStart->Imine Condensation(-H2O)Reagent+ Aminoacetal(H2N-CH2-CH(OEt)2)Reagent->ImineCyclizationAcid-Mediated Cyclization(H2SO4 / PPA)Imine->Cyclization Pomeranz-FritschProductFluorinated IsoquinolineCyclization->Product Aromatization

    Caption: The Pomeranz-Fritsch reaction using fluorinated benzaldehydes ensures regioselective fluorine placement.

    Experimental Protocol: Synthesis of 7-Fluoroisoquinoline

    This protocol utilizes the Pomeranz-Fritsch reaction, optimized for electron-deficient (fluorinated) rings.

    Reagents:

    • 3-Fluorobenzaldehyde (1.0 eq)

    • Aminoacetaldehyde diethyl acetal (1.1 eq)

    • Toluene (Solvent)

    • Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (

      
      )
      

    Step-by-Step Methodology:

    • Imine Formation (Schiff Base):

      • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-fluorobenzaldehyde (10 mmol) in anhydrous toluene (30 mL).

      • Add aminoacetaldehyde diethyl acetal (11 mmol) dropwise.

      • Reflux the mixture for 4–6 hours until the theoretical amount of water is collected.

      • Checkpoint: Monitor by TLC (disappearance of aldehyde).

      • Evaporate toluene under reduced pressure to yield the crude imine (Schiff base) as a yellow oil. Do not purify; use directly.

    • Cyclization:

      • Cool Polyphosphoric Acid (PPA) (20 g) to 0°C in a beaker.

      • Slowly add the crude imine to the PPA with vigorous stirring. The reaction is exothermic; maintain temperature <10°C.

      • Once addition is complete, heat the mixture to 100–120°C for 2 hours. Note: Fluorinated rings are deactivated; higher temperatures or stronger acids (e.g., triflic acid) may be required compared to non-fluorinated analogs.

    • Work-up & Isolation:

      • Pour the hot reaction mixture onto crushed ice (~100 g).

      • Basify the solution to pH ~10 using 50% NaOH or

        
        . Caution: Exothermic.
        
      • Extract with Dichloromethane (DCM) (

        
         mL).
        
      • Wash combined organics with brine, dry over

        
        , and concentrate.[2]
        
      • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    Validation:

    • 1H NMR: Look for the characteristic isoquinoline doublet at C1 (~9.2 ppm). The coupling constants (

      
      ) will confirm the position of the fluorine (typically 
      
      
      Hz for ortho).
    • 19F NMR: Distinct singlet/multiplet around -110 to -120 ppm.

    Biological & Pharmacological Implications[1][2][4][5][6][7][8][9][10][11][12]

    Binding Affinity ( / )
    • Non-Fluorinated: Relies on

      
       stacking and the nitrogen lone pair for H-bonding.
      
    • Fluorinated:

      • Multipole Interactions: The C-F bond introduces a strong dipole that can engage in orthogonal dipolar interactions with protein backbone amides (

        
        ).
        
      • Acidity Modulation: By lowering the pKa of the isoquinoline nitrogen, fluorination can optimize the protonation state at physiological pH (7.4). If the target requires a neutral molecule to cross a membrane but a cationic species to bind, this pKa shift is critical.

    Case Study: Indenoisoquinoline Top1 Inhibitors

    Research into Topoisomerase I (Top1) inhibitors demonstrated that replacing a nitro group or hydrogen with fluorine on the indenoisoquinoline scaffold maintained potency while significantly reducing toxicity (nitro reduction often leads to toxic metabolites).[1]

    • Result: The fluorinated analogs showed improved metabolic stability and a cleaner safety profile while retaining sub-micromolar cytotoxicity against cancer cell lines.

    References

    • BenchChem. (2025).[1][3] Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development. Retrieved from

    • Richardson, P. (2016).[6] Fluorination Methods for Drug Discovery and Development.[1][3][7][8][6] Expert Opinion on Drug Discovery.[6] Retrieved from

    Mastering Purity: A Comparative Guide to Reference Standards for 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and professionals in drug development, the integrity of a reference standard is the bedrock of accurate analytical data. When working with novel compounds such as 3-Chloro-4-fluoro-5,8-dihydroisoquinolin-5-ol, a key intermediate in various synthetic pathways, establishing a high-purity reference standard is a critical, yet often challenging, endeavor. This guide provides an in-depth, objective comparison of analytical methodologies for the qualification of such a standard, supported by experimental insights and best practices.

    The Challenge of a Novel Reference Standard

    Unlike well-established pharmaceutical compounds, a specific, commercially available reference standard for this compound from major pharmacopoeias is not readily found. This necessitates a rigorous in-house qualification or the thorough evaluation of a custom-synthesized standard. The primary goal is to ascertain purity with a high degree of confidence, which involves not just quantifying the main component but also identifying and quantifying any potential impurities.

    A Multi-Pronged Approach to Purity Determination

    A single analytical technique is rarely sufficient to fully characterize a reference standard. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique perspective on the compound's purity. Here, we compare the most critical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

    Comparative Analysis of Key Analytical Techniques
    FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
    Primary Function Quantification of known and unknown impurities, purity assessment by area percent.Identification of impurities by mass, confirmation of molecular weight.Absolute purity determination without a specific reference standard for the analyte.
    Strengths High precision and robustness for quantitative analysis. Widely available.[1][2]High sensitivity and selectivity for impurity identification.[3][4]Provides a direct measure of the mass fraction of the analyte. Universal detector response for protons.[5][6]
    Limitations Requires a chromophore for UV detection. Assumes equal detector response for all impurities in area percent calculations.Quantitative accuracy can be variable. Ionization efficiency can differ between compounds.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.[5][6]
    Ideal Application Routine purity checks, stability studies, and quantification of known impurities.Structural elucidation of unknown impurities, and confirmation of synthesis byproducts.Definitive purity assignment of a primary reference standard.

    The Workflow of Reference Standard Qualification

    The qualification of a new reference standard is a systematic process. The following diagram illustrates a typical workflow, emphasizing the interplay between different analytical techniques.

    Reference Standard Qualification Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_certification Certification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_qual Qualitative NMR (¹H, ¹³C, ¹⁹F) Purification->NMR_qual MS Mass Spectrometry (Confirmation of MW) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV (Area % Purity, Impurity Profile) NMR_qual->HPLC LCMS LC-MS (Impurity Identification) HPLC->LCMS qNMR qNMR (Absolute Purity) LCMS->qNMR DSC DSC (Solid-state Purity) qNMR->DSC KF Karl Fischer (Water Content) DSC->KF TGA TGA (Residual Solvents) KF->TGA CoA Certificate of Analysis Generation TGA->CoA

    Caption: Workflow for the qualification of a new chemical reference standard.

    Experimental Protocols

    To provide a practical framework, here are detailed protocols for the key analytical techniques discussed.

    High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

    This method is designed to separate the main component from potential process-related impurities and degradation products.

    Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Data acquisition and processing software

    Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) % B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard candidate.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    Data Analysis:

    • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

    • The method should be validated for linearity, precision, accuracy, and robustness.

    Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

    This protocol is aimed at identifying the impurities detected by HPLC.

    Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The same HPLC method as described above can be used.

    Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 320 °C

    • Sheath Gas Flow: 10 L/min[4]

    • MS Scan Range: m/z 50-1000

    • MS/MS Fragmentation: Collision-induced dissociation (CID) on the most intense impurity peaks.

    Data Analysis:

    • Determine the exact mass of the parent ions of the impurities.

    • Propose elemental compositions based on the accurate mass.

    • Analyze the fragmentation patterns from MS/MS spectra to elucidate the structures of the impurities.[7]

    Quantitative NMR (qNMR) for Absolute Purity Determination

    This method provides an absolute measure of the purity of the reference standard.

    Instrumentation:

    • High-field NMR spectrometer (≥400 MHz)

    • Certified high-purity internal standard (e.g., maleic acid, dimethyl sulfone)

    Sample Preparation:

    • Accurately weigh about 20 mg of the this compound candidate and about 10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer an aliquot to an NMR tube.

    NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

    Conclusion: An Integrated Approach is Key

    The qualification of a reference standard for a novel compound like this compound demands a meticulous and multi-faceted analytical strategy. While HPLC provides a robust platform for routine purity assessment and stability testing, its reliance on response factors can be a limitation for novel impurities. LC-MS is indispensable for the structural elucidation of these unknowns, providing critical information about the synthetic process. Ultimately, qNMR stands out as the definitive technique for assigning an absolute purity value, a cornerstone for a primary reference standard.[5][6][8]

    By judiciously combining these techniques, researchers and drug development professionals can establish a well-characterized and reliable reference standard, ensuring the accuracy and reproducibility of their analytical data and contributing to the overall quality of their research and development efforts.

    References

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

    • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

    • Gu, G., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(4), 958-965. [Link]

    • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

    • American Chemical Society. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

    • European Directorate for the Quality of Medicines & HealthCare. (2021). Certificate of analysis - FAQs Home. [Link]

    • March, R. E. (2002). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. [Link]

    • National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. [Link]

    • Kukula-Koch, W. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. SciSpace. [Link]

    • SciELO. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. [Link]

    • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

    • Kalina, T., et al. (2019). Synthesis of the precursors and reference standards. ResearchGate. [Link]

    • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

    • Lee, S., et al. (2012). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

    • Sütlüpinar, N., et al. (2003). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

    • International Atomic Energy Agency. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS. [Link]

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